(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Introduction
(R)-1-(4-Chlorophenyl)propan-1-amine is a chiral amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is of paramount importance, particularly for drugs targeting the central nervous system, where enantiomeric purity can significantly influence therapeutic efficacy and reduce side effects.[1] The synthesis of such enantiopure amines is a cornerstone of modern pharmaceutical development, though it presents considerable challenges in achieving high stereoselectivity, yield, and process efficiency.[2][3][4][5]
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will explore the core strategies, from classical chiral resolution to modern asymmetric synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of a chiral amine like (R)-1-(4-Chlorophenyl)propan-1-amine can be approached from two principal directions: the separation of a racemic mixture or the direct, stereoselective construction of the desired enantiomer. A third, related approach involves the use of a chiral auxiliary to direct the stereochemistry of a key bond-forming reaction. The choice of strategy often depends on factors like scalability, cost of reagents and catalysts, and the desired level of enantiomeric purity.
Caption: Retrosynthetic analysis of (R)-1-(4-Chlorophenyl)propan-1-amine HCl.
Strategy 1: Chiral Resolution of a Racemic Mixture
This classical approach remains a robust and widely used method, particularly when the synthesis of the racemic precursor is straightforward and efficient.[6] The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[7][8] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Causality of Method: The divergent solubilities of the diastereomeric salts in a given solvent system are the physical basis for this separation. The success of this method is contingent on identifying a suitable chiral acid and crystallization solvent that maximizes this solubility difference. This screening process is often empirical but crucial for developing a scalable process.[6]
Key Steps:
-
Synthesis of Racemic Amine: The racemic precursor is typically synthesized from 4'-chloropropiophenone.[9][10] A common and effective method involves the conversion of the ketone to its oxime, followed by reduction.[11]
-
Diastereomeric Salt Formation: The racemic amine is treated with an enantiopure acid, such as (+)-tartaric acid or (+)-mandelic acid.
-
Fractional Crystallization: The less soluble diastereomeric salt preferentially crystallizes from the solution and is isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the enantiomerically pure free amine.[12]
While reliable, this method's primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[7][13]
Strategy 2: Asymmetric Synthesis via Reductive Amination
Asymmetric synthesis offers a more direct and atom-economical route to the target enantiomer, bypassing the need for resolution.[4] Asymmetric reductive amination of the prochiral 4'-chloropropiophenone is the most convergent approach. This can be achieved using either biocatalysts or transition-metal catalysts.
-
Biocatalytic Reductive Amination: Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N double bonds with high stereoselectivity.[14][15] The reaction proceeds via an imine intermediate formed in situ from the ketone and an amine source (e.g., ammonia). The enzyme's active site, containing a cofactor like NADPH, delivers a hydride to one face of the imine, generating the desired (R)- or (S)-amine.[16][17] The high selectivity of IREDs makes them ideal for producing enantiopure amines for the pharmaceutical industry.[2][15]
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a pre-formed or in-situ generated imine using a chiral transition-metal complex (e.g., based on Ruthenium or Iridium) as the catalyst.[3][18] The enantioselectivity is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the hydride transfer. This is a powerful and versatile method widely used in industrial-scale synthesis.[3][19]
Detailed Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the key synthetic pathways discussed.
Protocol 1: Synthesis of Racemic 1-(4-Chlorophenyl)propan-1-amine
This two-step protocol describes the synthesis of the racemic starting material required for chiral resolution.
Step A: Synthesis of 1-(4-Chlorophenyl)propan-1-one Oxime [11]
-
To a solution of 4'-chloropropiophenone (1.69 g, 10 mmol) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g, 20 mmol) and triethylamine (2.79 mL, 20 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts successively with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)propan-1-one oxime as a crude product, which can be used in the next step without further purification.
Step B: Reduction of Oxime to Racemic 1-(4-Chlorophenyl)propan-1-amine [11]
-
Dissolve the crude oxime from the previous step in anhydrous tetrahydrofuran (THF) (100 mL).
-
To this solution, add 1.0 M borane-tetrahydrofuran complex solution in THF (27.3 mL, 27.3 mmol) at room temperature under a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir for 16 hours.
-
Cool the reaction to room temperature and cautiously add 1 M hydrochloric acid to quench the excess borane.
-
Extract the mixture with ethyl acetate. Discard the organic layer.
-
Basify the aqueous layer with 2 M NaOH until pH > 12.
-
Extract the basic aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield racemic 1-(4-chlorophenyl)propan-1-amine.
Protocol 2: Chiral Resolution using (+)-Tartaric Acid[12]
This protocol describes the separation of the (R)-enantiomer from the racemic mixture.
-
Dissolve the racemic (±)-1-(4-chlorophenyl)propan-1-amine (1.0 equiv) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equiv) in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution while stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours to induce crystallization. The salt of the (R)-amine with (+)-tartaric acid is expected to precipitate preferentially.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallize the salt from a minimal amount of hot methanol to improve diastereomeric purity. Monitor purity using chiral HPLC analysis of the liberated amine from a small sample.
-
Once the desired diastereomeric purity is achieved, suspend the bulk of the salt in water and add 2 M NaOH solution until the pH is > 12.
-
Extract the free (R)-amine with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine.
Protocol 3: Final Salt Formation
-
Dissolve the purified (R)-1-(4-chlorophenyl)propan-1-amine in anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
Data Presentation and Visualization
Quantitative Data Summary
| Synthesis Pathway | Key Reagents | Solvent | Typical Yield | Typical Enantiomeric Excess (ee) |
| Chiral Resolution | (±)-Amine, (+)-Tartaric Acid | Methanol | < 50% (per pass) | > 99% (after recrystallization) |
| Asymmetric Hydrogenation | Imine, [RuCl₂(p-cymene)]₂, (R,R)-TsDPEN | Methanol | 85-95% | 90-99% |
| Biocatalytic (IRED) | Ketone, Amine Donor, (R)-IRED | Aqueous Buffer | > 90% | > 99% |
Experimental Workflows
References
- 1. This compound [myskinrecipes.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. onyxipca.com [onyxipca.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral_resolution [chemeurope.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 11. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 19. Recent advances in the asymmetric reduction of imines by recycled catalyst systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectroscopic profile, and methods for chiral purity assessment. The methodologies and experimental choices are explained to provide practical, field-proven insights, ensuring both technical accuracy and trustworthiness.
Introduction and Compound Identity
This compound is a chiral chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a primary amine featuring a stereocenter, it serves as a valuable building block for the synthesis of more complex, enantiomerically pure molecules. The presence of the 4-chlorophenyl group influences its reactivity and potential biological activity. The hydrochloride salt form is often preferred for its increased stability and crystallinity compared to the free amine.
The fundamental identity of this compound is established by its unique structural and molecular identifiers.
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (1R)-1-(4-chlorophenyl)propan-1-amine;hydrochloride |
| CAS Number | 1448902-18-8[1][2][3] |
| Molecular Formula | C₉H₁₃Cl₂N[1][4][5] |
| Molecular Weight | 206.11 g/mol [1][4][5][6] |
| Canonical SMILES | CC--INVALID-LINK--N.Cl[1] |
| InChI Key | GGFMDYMEAQPNPZ-SBSPUUFOSA-N[1][4] |
| Synonyms | (R)-1-(4-Chlorophenyl)-1-propanamine Hydrochloride[1], Benzenemethanamine, 4-chloro-α-ethyl-, hydrochloride (1:1), (αR)-[3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in further synthetic steps.
Table 2: Physicochemical Data
| Property | Value / Observation | Source(s) |
|---|---|---|
| Physical Form | Solid. Straw Yellow Color.[1] | [1] |
| Solubility | Negligible solubility in water. Soluble in oil and grease.[1] | [1] |
| Storage Conditions | Sealed in dry, Room Temperature[1], under an inert atmosphere. | [1] |
| Purity | Typically available at ≥95% purity.[4] | [4] |
| Reactivities & Incompatibilities | Chemically incompatible with strong oxidizing agents like bromine, chlorine, chromic acid, and hydrogen peroxide.[1] |[1] |
Safety Profile: The compound is classified with the signal word "Warning".
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Manufacturing
The synthesis of 1-(4-chlorophenyl)propan-1-amine typically proceeds via the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone). This two-step process is a robust and common method for preparing primary amines from ketones.
Causality in Experimental Design:
-
Oxime Formation: The first step involves the reaction of 1-(4-chlorophenyl)propan-1-one with hydroxylamine hydrochloride. The carbonyl group of the ketone reacts with hydroxylamine to form an oxime intermediate. Triethylamine, a mild base, is added to neutralize the HCl byproduct, driving the reaction to completion.
-
Reduction to Amine: The C=N double bond of the oxime is then reduced to a C-N single bond to yield the primary amine. A borane-tetrahydrofuran complex (BH₃-THF) is an effective reducing agent for this transformation due to its selectivity for the oxime group. The reaction is typically heated to ensure a reasonable reaction rate. An acidic workup with HCl not only quenches the reaction but also protonates the resulting amine, allowing for its isolation as the stable hydrochloride salt.
Caption: General synthetic workflow for 1-(4-chlorophenyl)propan-1-amine HCl.
Experimental Protocol: Synthesis of Racemic 1-(4-chlorophenyl)propan-1-amine [7]
-
Step 1: Oxime Formation
-
Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL).
-
Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.
-
-
Step 2: Reduction and Salt Formation
-
Dissolve the oxime intermediate in tetrahydrofuran (THF, 100 mL).
-
Add 1.1 M borane-tetrahydrofuran complex in THF (27.3 mL).
-
Stir the mixture at 80°C for 16 hours.
-
Cool the reaction and add 1 M hydrochloric acid to quench.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer, containing the protonated amine hydrochloride, can be concentrated, or the free amine can be extracted after basification and then converted to the HCl salt. The patent describes purification of the free amine via silica gel column chromatography.[7]
-
Note: The described synthesis produces a racemic mixture. To obtain the specific (R)-enantiomer, a chiral resolution step, such as diastereomeric salt formation or preparative chiral chromatography, is required.
Spectroscopic and Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the compound.
¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides detailed information about the hydrogen atom environment. For the free amine, 1-(4-chlorophenyl)propan-1-amine, the following signals are expected:
-
~0.85 ppm (t, 3H): A triplet corresponding to the three protons of the terminal methyl group (-CH₃), coupled to the adjacent methylene group.[7]
-
~1.65 ppm (m, 2H): A multiplet for the two protons of the methylene group (-CH₂-), coupled to both the methyl and methine protons.[7]
-
~3.80 ppm (t, 1H): A triplet for the single proton on the chiral carbon (methine, -CH-), coupled to the adjacent methylene group.[7]
-
~7.20-7.40 ppm (m, 4H): A multiplet or two distinct doublets in the aromatic region, corresponding to the four protons on the 4-chlorophenyl ring.[7]
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is variable and depends on concentration and solvent. In the hydrochloride salt (NH₃⁺), this signal would be shifted downfield and appear broader.
¹³C NMR Spectroscopy (Carbon-13 NMR) The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Predicted chemical shifts for the core structure would include signals for the aliphatic carbons (methyl, methylene, and methine) and the aromatic carbons of the chlorophenyl ring.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies include:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (or NH₃⁺ in the salt).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1100-1000 cm⁻¹: C-N stretching.
-
~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) benzene ring.
-
~750-700 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern. For the free amine (C₉H₁₂ClN), the nominal molecular weight is 169.65 g/mol .[7] The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.
Chiral Purity Analysis by HPLC
For a chiral compound intended for pharmaceutical applications, confirming the enantiomeric purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.
Method Development Rationale:
-
Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating a wide range of chiral compounds, including amines.[8] They provide chiral recognition through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π stacking.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol), is a standard starting point.[8] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity. Adjusting the percentage of the alcohol is the primary way to optimize resolution.[8]
-
Additives: For basic analytes like amines, peak tailing can be an issue. Adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanol groups on the silica support.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. ivychem.com [ivychem.com]
- 3. Benzenemethanamine, 4-chloro-α-ethyl-, hydrochloride (1:1)… [cymitquimica.com]
- 4. This compound [cymitquimica.com]
- 5. This compound - CAS:1448902-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 1448902-18-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, primarily serving as a key building block in the synthesis of neurologically active compounds. Its specific stereochemistry is crucial for the desired pharmacological activity and selectivity, making its enantioselective synthesis and analysis paramount. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust methods for its enantioselective synthesis, and state-of-the-art analytical techniques for the determination of its enantiomeric purity. Furthermore, it delves into its applications in drug discovery, safety considerations, and the principles of Good Manufacturing Practice (GMP) relevant to its production as an active pharmaceutical ingredient (API) intermediate.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and biologically active molecules, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment. The stereochemistry of these amines is often a critical determinant of their pharmacological and toxicological profiles. The (R)-enantiomer of 1-(4-chlorophenyl)propan-1-amine hydrochloride is a valuable intermediate, particularly in the development of therapeutics targeting the central nervous system (CNS). The presence of the 4-chlorophenyl group is a common feature in many CNS-active drugs, influencing properties such as metabolic stability and receptor binding affinity. This guide serves as a technical resource for scientists engaged in the synthesis, analysis, and utilization of this specific chiral building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 1448902-18-8 | |
| Molecular Formula | C₉H₁₃Cl₂N | |
| Molecular Weight | 206.11 g/mol | |
| Appearance | Straw yellow solid | |
| Solubility | Negligible in water; Soluble in oil and grease | |
| Storage Conditions | Sealed in a dry environment at room temperature | |
| InChI Key | GGFMDYMEAQPNPZ-SBSPUUFOSA-N |
Enantioselective Synthesis Strategies
The production of enantiomerically pure (R)-1-(4-Chlorophenyl)propan-1-amine is a critical step in its utilization for pharmaceutical synthesis. While the synthesis of the racemic mixture can be achieved through methods like the reduction of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, obtaining the desired (R)-enantiomer requires stereoselective approaches. Two primary strategies are discussed here: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their differential solubility.
Causality of Experimental Choices:
-
Choice of Resolving Agent: (+)-Dibenzoyl-D-tartaric acid is selected due to its commercial availability in high enantiomeric purity and its proven effectiveness in resolving a wide range of chiral amines through the formation of crystalline diastereomeric salts.
-
Solvent System: The choice of solvent is critical for achieving a significant difference in the solubility of the two diastereomeric salts. A mixture of polar and non-polar solvents, such as dichloromethane and methanol, is often employed to fine-tune the crystallization process.
Experimental Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic 1-(4-chlorophenyl)propan-1-amine in a suitable solvent mixture (e.g., dichloromethane/methanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-Dibenzoyl-D-tartaric acid in the same solvent system, applying gentle heat if necessary.
-
Slowly add the amine solution to the resolving agent solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir vigorously until all solids have dissolved and the free amine is extracted into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Caption: Chiral resolution workflow via diastereomeric salt formation.
Asymmetric Synthesis via Enzymatic Kinetic Resolution
Enzymatic methods offer high enantioselectivity under mild reaction conditions. Dynamic kinetic resolution (DKR) is a particularly efficient approach that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
Causality of Experimental Choices:
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of amines through enantioselective acylation. Transaminases are also powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.
-
Racemization Catalyst: For a DKR process, a catalyst is required to racemize the unreacted enantiomer. Ruthenium-based catalysts have proven effective for the racemization of primary amines.
-
Acyl Donor: In lipase-catalyzed resolutions, an acyl donor such as ethyl acetate is used to selectively acylate one enantiomer.
Conceptual Protocol: Chemoenzymatic Dynamic Kinetic Resolution
-
Reaction Setup:
-
To a solution of racemic 1-(4-chlorophenyl)propan-1-amine in a suitable organic solvent, add a lipase (e.g., Novozym 435, immobilized CALB) and an acyl donor (e.g., ethyl acetate).
-
Add a racemization catalyst (e.g., a palladium or ruthenium complex).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 70-100 °C) and monitor the progress by chiral HPLC. The lipase will selectively acylate the (S)-enantiomer, while the racemization catalyst continuously converts the remaining (R)-amine to the racemic mixture.
-
-
Work-up and Isolation:
-
Upon completion, filter off the enzyme and catalyst.
-
Separate the desired (R)-amine from the acylated (S)-amine by extraction or chromatography.
-
Convert the isolated (R)-amine to its hydrochloride salt as described previously.
-
Caption: Dynamic kinetic resolution for enantioselective amine synthesis.
Analytical Characterization and Quality Control
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral chromatography is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC methods rely on a chiral stationary phase (CSP) to differentiate between enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly versatile.
Causality of Experimental Choices:
-
Chiral Stationary Phase: Columns like CHIRALPAK® AD, which is based on amylose tris(3,5-dimethylphenylcarbamate), are effective for separating a broad range of chiral compounds, including aromatic amines.
-
Mobile Phase: For basic compounds like amines, a normal-phase mobile phase consisting of an alkane (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine) is often used to achieve good peak shape and resolution.
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation:
-
Equilibrate a chiral HPLC column (e.g., CHIRALPAK® AD, 250 x 4.6 mm, 10 µm) with the mobile phase.
-
-
Sample Preparation:
-
Prepare a solution of the sample at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a racemic standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. SFC-MS coupling provides both separation and mass identification.
Conceptual Protocol: Chiral SFC-MS Analysis
-
System: An analytical SFC system coupled to a mass spectrometer.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IC).
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol) and an additive (e.g., isobutylamine).
-
Detection: UV and MS detection.
-
Analysis: The separation of enantiomers is monitored by UV, and their identity is confirmed by their mass-to-charge ratio.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of various pharmaceutical candidates. The 4-chlorophenyl moiety is a common feature in drugs targeting the central nervous system, and the chiral amine center allows for stereospecific interactions with biological targets. Derivatives of N-(4-chlorophenyl)amine have shown a range of biological activities, including anticonvulsant properties. This intermediate can be utilized in the synthesis of compounds that modulate neurotransmitter systems, making it relevant for research into treatments for depression, anxiety, and other neurological disorders.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
In case of contact, rinse the affected area thoroughly with water.
-
-
Incompatibilities: Chemically incompatible with strong oxidizing agents such as bromine, chlorine, chromic acid, and hydrogen peroxide.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Good Manufacturing Practice (GMP) Considerations for Chiral API Intermediates
The production of chiral intermediates and APIs for pharmaceutical use must adhere to the principles of Good Manufacturing Practice (GMP), as outlined in guidelines such as the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".
Key GMP Principles for Chiral Synthesis:
-
Process Validation: The manufacturing process must be validated to ensure that it consistently produces a product of the required quality. This includes demonstrating control over the stereochemical outcome of the synthesis.
-
Analytical Method Validation: The analytical methods used to determine the identity, purity, and enantiomeric excess of the material must be validated to ensure they are accurate, precise, and robust.
-
Quality Management System (QMS): A robust QMS should be in place to oversee all aspects of production, including personnel training, facility and equipment qualification, documentation, and change control.
-
Control of Starting Materials: The quality of the starting materials, including any chiral reagents or catalysts, must be well-defined and controlled.
-
Documentation: All manufacturing and testing activities must be thoroughly documented to ensure traceability and allow for investigation of any deviations.
Caption: GMP framework with specific considerations for chiral manufacturing.
Conclusion
This compound is a chiral building block with significant potential in the pharmaceutical industry, particularly for the development of CNS-active agents. Its successful application hinges on the ability to produce it in high enantiomeric purity and to rigorously control its quality. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from its enantioselective synthesis and analysis to its handling and the regulatory framework governing its production. By leveraging the methodologies and principles outlined herein, researchers and drug development professionals can effectively utilize this important chiral intermediate in their pursuit of novel therapeutics.
Spectral Characterization of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data for structural elucidation and purity assessment.
Introduction
This compound is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its stereochemistry and purity are critical for the efficacy and safety of the final drug product. Therefore, rigorous analytical characterization using a suite of spectroscopic techniques is paramount. This guide will delve into the expected spectral data for this compound, providing a foundational understanding for its identification and quality control.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of the Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons compared to the free base.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical as it must dissolve the salt and should not have signals that overlap with the analyte's resonances.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of the free base, 1-(4-chlorophenyl)propan-1-amine, in CDCl₃ has been reported with the following chemical shifts: δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[1]. Upon formation of the hydrochloride salt, the protonation of the amine group to form an ammonium ion (-NH₃⁺) will cause a significant downfield shift of the adjacent protons due to the electron-withdrawing inductive effect of the positive charge. The ammonium protons themselves will appear as a broad signal.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
| ~1.8-2.0 | Multiplet | 2H | -CH₂ CH₃ |
| ~4.5 | Triplet | 1H | CH -NH₃⁺ |
| ~7.4-7.6 | Multiplet | 4H | Aromatic protons |
| ~8.5-9.5 | Broad singlet | 3H | -NH₃ ⁺ |
Rationale for Predicted Shifts:
-
-CH₂CH₃ (δ ~0.9): The terminal methyl group is furthest from the electron-withdrawing groups and is expected to have a chemical shift similar to the free base.
-
-CH₂CH₃ (δ ~1.8-2.0): The methylene protons will experience a slight downfield shift compared to the free base due to the proximity of the ammonium group.
-
CH-NH₃⁺ (δ ~4.5): The methine proton, being directly attached to the carbon bearing the ammonium group, will experience a significant downfield shift.
-
Aromatic protons (δ ~7.4-7.6): The aromatic protons will also be slightly deshielded.
-
-NH₃⁺ (δ ~8.5-9.5): The ammonium protons typically appear as a broad singlet at a downfield chemical shift and will exchange with D₂O, leading to the disappearance of this signal.
¹³C NMR Spectral Data and Interpretation
The protonation of the amine will also influence the ¹³C NMR spectrum, particularly for the carbons closer to the nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~10 | -CH₂C H₃ |
| ~25 | -C H₂CH₃ |
| ~55 | C H-NH₃⁺ |
| ~128-135 | Aromatic Carbons |
| ~140 | Aromatic Carbon (C-Cl) |
Rationale for Predicted Shifts:
-
The carbons of the propyl chain will show some downfield shift compared to the free base, with the effect being most pronounced for the carbon directly attached to the nitrogen (CH-NH₃⁺).
-
The aromatic carbon chemical shifts will be less affected but may show minor shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be of the protonated free base, [M+H]⁺, as the hydrochloride salt will dissociate in the ion source.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a coupled liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar and ionizable compound.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to obtain the mass-to-charge ratio (m/z) of the ions.
Mass Spectrum Data and Interpretation
The molecular weight of the free base, (R)-1-(4-Chlorophenyl)propan-1-amine, is 169.65 g/mol . The key feature in the mass spectrum will be the isotopic pattern of the chlorine atom. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This will result in two molecular ion peaks separated by 2 m/z units, with the M+ peak being three times more intense than the M+2 peak.
Table 3: Predicted Key Ions in the Mass Spectrum of (R)-1-(4-Chlorophenyl)propan-1-amine
| m/z | Ion | Comments |
| 170.07 | [C₉H₁₂³⁵ClN + H]⁺ | Molecular ion peak (M+H)⁺ |
| 172.07 | [C₉H₁₂³⁷ClN + H]⁺ | Isotopic peak (M+2+H)⁺, with ~33% intensity of the M+H peak |
| 141.07 | [C₈H₁₀Cl]⁺ | Loss of ethylamine |
| 111.04 | [C₆H₄Cl]⁺ | Phenyl-Cl fragment |
Caption: Predicted Fragmentation in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of an amine hydrochloride salt is distinctly different from that of the corresponding free amine.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
IR Spectrum Data and Interpretation
For a primary amine hydrochloride, the characteristic N-H stretching vibrations of the free amine (typically two bands between 3300-3500 cm⁻¹) are replaced by a very broad and strong absorption band for the ammonium ion (-NH₃⁺) stretching, which often extends from around 3200 to 2500 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2500 | Strong, Broad | N-H stretch (-NH₃⁺) |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1580 | Medium | N-H bend (asymmetric, -NH₃⁺) |
| ~1500-1480 | Medium | N-H bend (symmetric, -NH₃⁺) |
| ~1490 | Medium | C=C stretch (aromatic) |
| ~1100-1000 | Strong | C-N stretch |
| ~820 | Strong | C-H bend (p-disubstituted aromatic) |
| ~750-700 | Medium | C-Cl stretch |
The broadness of the N-H stretching band is a hallmark of the ammonium salt and is due to extensive hydrogen bonding in the solid state.
Conclusion
The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a robust methodology for its structural confirmation and purity assessment. The predicted spectral data, based on the known spectrum of the free base and fundamental spectroscopic principles, offer a reliable reference for researchers in the pharmaceutical industry. The distinct features in each spectrum, such as the downfield shifts in the NMR of the hydrochloride salt, the characteristic isotopic pattern in the mass spectrum, and the broad ammonium stretch in the IR spectrum, collectively serve as a unique fingerprint for this important chiral building block.
References
An In-depth Technical Guide to the Physical and Spectroscopic Characterization of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Context and Scientific Imperative
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine salt of significant interest within synthetic chemistry and drug discovery. As a derivative of phenylpropylamine, it serves as a valuable building block or intermediate for more complex molecular targets. The presence of a stereocenter, a chlorinated aromatic ring, and its formulation as a hydrochloride salt dictates a unique set of physical properties. For the medicinal chemist, process chemist, or formulation scientist, a thorough understanding and precise measurement of these properties are not merely academic exercises; they are foundational to ensuring purity, predicting behavior in biological and chemical systems, and developing viable drug formulations.
This guide moves beyond a simple data sheet. It is structured to provide not only the core physicochemical identity of the compound but also to offer a detailed, field-proven framework for its experimental characterization. We will delve into the causality behind methodological choices, ensuring that the protocols described are robust and self-validating. While specific experimental data for this compound (CAS No. 1448902-18-8) are not widely published, this guide provides the authoritative protocols and expected analytical signatures necessary for any researcher synthesizing or utilizing this molecule.
Part 1: Core Physicochemical Identity
The fundamental identity of a compound is the bedrock of all subsequent research. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | (1R)-1-(4-chlorophenyl)propan-1-amine hydrochloride | [1] |
| CAS Number | 1448902-18-8 | [1][2] |
| Molecular Formula | C₉H₁₃Cl₂N | [1][2] |
| Molecular Weight | 206.11 g/mol | [1][2] |
| Appearance | Straw Yellow Solid | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |
Note: Experimental values for properties such as melting point and specific solubility are not consistently reported in public literature and must be determined empirically.
Part 2: Foundational Physical Properties and Experimental Determination
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability. This section details the importance of these properties and provides robust protocols for their measurement.
Melting Point
Expertise & Experience: The melting point is a rapid and powerful indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, whereas impurities lead to a depressed and broadened melting range. For a hydrochloride salt, the melting point can also be a decomposition point, which is an important observation to record.
Experimental Protocol: Melting Point Determination
This protocol is designed for a standard digital melting point apparatus.[3]
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the sample powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column of 2-3 mm in height.
-
Initial Rapid Determination:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to find the approximate melting range.[3]
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Use a fresh, newly packed capillary.
-
Set a slow heating ramp (1-2 °C/min) starting from a temperature ~15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is T₁ - T₂. Note any signs of decomposition (e.g., color change, charring).
-
-
Validation: Repeat the precise determination at least twice. Consistent results should be obtained.
Logical Workflow: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile
Expertise & Experience: For an amine hydrochloride salt, solubility is critically dependent on pH.[4] The hydrochloride salt form is utilized specifically to enhance aqueous solubility compared to the free base, which is often poorly soluble.[5] Determining the pH-solubility profile is essential for predicting dissolution in the gastrointestinal tract and for developing aqueous formulations.[6] A qualitative assessment in organic solvents is also vital for process chemistry and purification.
Experimental Protocol: Aqueous pH-Solubility Profile
This protocol is based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[7]
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, e.g., pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[6] All buffers should be at the target temperature (e.g., 25 °C or 37 °C).
-
Equilibration:
-
Add an excess of the compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible to ensure saturation.
-
Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation: Separate the undissolved solid from the solution. This is a critical step. Use centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Final pH Measurement: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[6]
-
Solid State Analysis: It is good practice to analyze the remaining solid by a method like XRPD or DSC to ensure the solid form has not changed (e.g., converted to the free base) during the experiment.[4]
Experimental Protocol: Qualitative Solubility in Organic Solvents
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., Methanol, Ethanol, Dichloromethane, Acetone, DMSO, Toluene).
-
Measurement:
-
Add a small, known amount of the compound (e.g., 1-5 mg) to a set volume of solvent (e.g., 0.5 mL) in a vial.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually observe if the solid has completely dissolved.
-
If dissolved, add another aliquot of the compound and repeat until saturation is reached.
-
Classify the solubility using standard descriptive terms (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, etc.).[8]
-
Part 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. For a novel or reference compound, acquiring a full set of spectra is essential for identity confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating molecular structure. For this compound, proton (¹H) and carbon (¹³C) NMR will confirm the carbon skeleton, the substitution pattern on the aromatic ring, and the successful formation of the hydrochloride salt. The salt formation causes a significant deshielding (downfield shift) of the proton alpha to the nitrogen (the benzylic CH) and adjacent carbons, which is a key diagnostic feature.
Expected ¹H NMR Signatures (in D₂O or DMSO-d₆):
-
Aromatic Protons: Two sets of doublets in the ~7.4-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Proton (-CH-N): A triplet or multiplet, shifted significantly downfield compared to the free amine (likely > 4.5 ppm) due to the adjacent protonated amine.
-
Methylene Protons (-CH₂-): A multiplet adjacent to both the benzylic proton and the methyl group.
-
Methyl Protons (-CH₃): A triplet, typically the most upfield signal.
-
Amine Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Its integration should correspond to three protons.
Expected ¹³C NMR Signatures (in D₂O or DMSO-d₆):
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the chlorine (C-Cl) and the carbon attached to the propyl chain (C-ipso) will have distinct chemical shifts.
-
Benzylic Carbon (-CH-N): This carbon will be shifted downfield relative to the free amine due to the electron-withdrawing effect of the -NH₃⁺ group.
-
Aliphatic Carbons: Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons will be observed in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is excellent for identifying functional groups. The key feature to confirm salt formation is the appearance of broad absorption bands characteristic of an ammonium salt (-NH₃⁺), which are distinct from the N-H stretches of a primary amine (-NH₂).
Expected FTIR Signatures (KBr Pellet):
-
N-H Stretch (Ammonium): A very broad and strong series of bands from ~2400-3200 cm⁻¹, corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend (Ammonium): An absorption band around 1500-1600 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band typically in the 1000-1100 cm⁻¹ region for an aryl chloride.
Logical Workflow: Spectroscopic Characterization
Caption: Integrated workflow for spectroscopic identity confirmation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of the hydrochloride salt will show the mass of the protonated free base (the cation).
Expected Result (ESI+):
-
The primary ion observed will be the [M+H]⁺ ion corresponding to the free amine, C₉H₁₂ClN.
-
Calculated Monoisotopic Mass of [C₉H₁₂³⁵ClN + H]⁺: 170.0731
-
Calculated Monoisotopic Mass of [C₉H₁₂³⁷ClN + H]⁺: 172.0702
-
The spectrum should show a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, which is definitive for a molecule containing one chlorine atom.
Conclusion
This technical guide provides a comprehensive framework for the physical and spectroscopic characterization of this compound. By adhering to the detailed protocols for determining melting point and solubility, and by understanding the expected spectroscopic signatures from NMR, FTIR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and critical physicochemical properties of this important chemical entity. This rigorous analytical approach is indispensable for ensuring the quality and reproducibility of research and development outcomes in the chemical and pharmaceutical sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - CAS:1448902-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Navigating the Solubility Landscape of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
(R)-1-(4-chlorophenyl)propan-1-amine hydrochloride is a chiral amine salt with significant potential in pharmaceutical development. A thorough understanding of its solubility profile in various organic solvents is paramount for effective process development, formulation design, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of its solubility. In the absence of extensive published quantitative data, this guide emphasizes first principles, predictive insights based on molecular structure, and a robust experimental methodology for in-house solubility determination. We will explore the physicochemical properties of the molecule, the theoretical underpinnings of its solubility in diverse solvent classes, and a detailed, self-validating protocol for accurate solubility measurement.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with solubility being a primary hurdle. For active pharmaceutical ingredients (APIs) like this compound, solubility is not merely a physical property; it is a critical determinant of bioavailability, manufacturability, and stability.[1] Inadequate solubility can lead to poor absorption, suboptimal drug exposure, and significant delays in development timelines.[2]
This guide addresses the specific challenges and opportunities associated with understanding the solubility of this compound. As a hydrochloride salt of a primary amine, its solubility behavior is governed by a complex interplay of its ionic nature and the organic character of the parent molecule. This document will provide the necessary tools to dissect these interactions and generate reliable solubility data to inform critical development decisions.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₃Cl₂N | [3] |
| Molecular Weight | 206.11 g/mol | [3] |
| Physical Form | Solid | |
| CAS Number | 1448902-18-8 | [3] |
| Water Solubility | Negligible | [3] |
| General Organic Solubility | Soluble in oil and grease (qualitative) | [3] |
| Storage | Inert atmosphere, room temperature |
The hydrochloride salt form imparts ionic character, which generally favors solubility in polar solvents. However, the presence of a chlorophenyl group and a propyl chain introduces significant lipophilicity. This dual nature—ionic and lipophilic—is the key to understanding its solubility across a spectrum of organic solvents. The qualitative report of being "soluble in oil and grease" suggests that non-polar and weakly polar solvents may also be effective, which is a crucial consideration for various pharmaceutical processes like synthesis, purification, and formulation.[3]
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. For this compound, a more nuanced approach is required, considering the following solvent properties:
-
Polarity and Dipole Moment: Polar solvents, particularly those capable of hydrogen bonding, are expected to be effective at solvating the ionic hydrochloride portion of the molecule. Protic polar solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, interacting favorably with the ammonium cation and the chloride anion. Aprotic polar solvents (e.g., acetone, ethyl acetate) possess significant dipole moments and can engage in dipole-dipole interactions.
-
Hydrogen Bonding Capacity: The ability of a solvent to participate in hydrogen bonding is a critical factor. The N-H bonds of the protonated amine are strong hydrogen bond donors. Solvents that are effective hydrogen bond acceptors will facilitate the dissolution of the salt.
-
Dielectric Constant: A solvent with a high dielectric constant can effectively shield the electrostatic interactions between the cation and anion of the salt, promoting their separation and solvation.
-
Dispersive Forces (van der Waals forces): The non-polar chlorophenyl ring and propyl chain will interact favorably with solvents through London dispersion forces. Therefore, even less polar solvents like dichloromethane and toluene may exhibit some degree of solubilizing power, especially at elevated temperatures.
The interplay of these factors dictates the overall solubility. For instance, while a highly polar solvent might be ideal for the ionic part, it may be a poor solvent for the lipophilic portion of the molecule, and vice versa.
Experimental Protocol for Determining Equilibrium Solubility
Given the lack of published quantitative data, a robust and reproducible experimental protocol is essential. The following method is designed to determine the equilibrium solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A standard temperature of 25 °C (room temperature) is a good starting point. Additional temperatures (e.g., 5 °C and 40 °C) can provide valuable information on the thermodynamics of dissolution.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the excess solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Immediately after filtration, accurately dilute the sample with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling or solvent evaporation.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase column with UV detection is typically suitable for this type of compound.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Quantify the concentration of the dissolved API in the samples by comparing the peak areas to the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The results should be reported in units such as mg/mL or g/L.
-
Interpreting the Results: A Predictive Framework
The experimentally determined solubility data can be rationalized and used to predict behavior in other solvent systems. The following diagram illustrates the relationship between solvent properties and the expected solubility of this compound.
Caption: Relationship between solvent class, interactions, and expected solubility.
-
High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the ionic head and, to a lesser extent, the lipophilic tail through hydrogen bonding and ion-dipole interactions.
-
Moderate Solubility: Anticipated in polar aprotic solvents such as acetone and ethyl acetate. These solvents can engage in dipole-dipole interactions with the ionic portion of the molecule but are less effective at solvating the ammonium cation compared to protic solvents.
-
Low to Moderate Solubility: Likely in less polar solvents like dichloromethane. While the polarity is lower, it can still offer some interaction with the ionic head, and its organic nature is compatible with the lipophilic tail.
-
Low Solubility: Expected in non-polar solvents like toluene and hexane. The energy required to break the crystal lattice of the salt is unlikely to be compensated by the weak van der Waals interactions with these solvents.
Conclusion
References
Enantioselective synthesis of 1-(4-chlorophenyl)propan-1-amine.
<Enantioselective Synthesis of 1-(4-chlorophenyl)propan-1-amine: A Technical Guide for Pharmaceutical Development
Executive Summary: Chiral amines are critical building blocks in over 40% of commercial pharmaceuticals, where specific enantiomers often dictate therapeutic efficacy and safety.[1][2] 1-(4-chlorophenyl)propan-1-amine is a valuable chiral intermediate in the synthesis of various biologically active compounds. This guide provides a detailed technical overview of two primary, field-proven strategies for its enantioselective synthesis: asymmetric reduction of a prochiral imine and enzymatic kinetic resolution of the racemate. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind methodological choices, provides detailed experimental protocols, and presents comparative data to assist researchers in drug development and process chemistry in selecting and implementing the optimal synthetic route.
Introduction: The Imperative for Stereochemical Control
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a cornerstone of modern medicinal chemistry. 1-(4-chlorophenyl)propan-1-amine possesses a single stereocenter, making the production of its (R)- and (S)-enantiomers in high purity a key objective for the synthesis of downstream active pharmaceutical ingredients (APIs). This guide focuses on scalable and efficient methods to achieve this stereochemical control.
Strategic Approaches to Enantioselectivity
The synthesis of enantiopure 1-(4-chlorophenyl)propan-1-amine can be approached via two principal pathways:
-
Asymmetric Synthesis: This strategy involves creating the desired stereocenter from a prochiral precursor. The asymmetric reduction of the corresponding prochiral ketimine, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, is a highly atom-economical method.[3] This approach, in principle, can afford a theoretical yield of 100% of the desired enantiomer.
-
Resolution of Racemates: This classic strategy involves synthesizing the racemic amine and subsequently separating the two enantiomers. Enzymatic Kinetic Resolution (EKR) is a powerful and green method that uses an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiopurified amine.[1][4]
This guide will detail robust protocols for both asymmetric transfer hydrogenation of the corresponding imine and lipase-catalyzed kinetic resolution.
Method 1: Asymmetric Transfer Hydrogenation (ATH) of 1-(4-chlorophenyl)propan-1-imine
Asymmetric transfer hydrogenation is a premier industrial method for the reduction of C=O and C=N bonds.[5][6] It avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, such as a formic acid/triethylamine mixture, making it operationally simpler and safer.[7]
Principle & Mechanistic Insight
The core of this method is a chiral transition metal catalyst, typically based on Ruthenium or Rhodium, which coordinates to the imine substrate.[5][8] The chiral ligand environment of the metal dictates the facial selectivity of hydride delivery from the hydrogen donor to the imine, thereby generating one enantiomer of the amine in excess.
The choice of a catalyst like a Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex is deliberate.[5] The TsDPEN ligand provides a well-defined chiral pocket. The mechanism is believed to proceed through an outer-sphere pathway where the protonated imine interacts with a metal-hydride species.[5] The stereochemical outcome is determined by the most stable transition state, which minimizes steric hindrance between the substrate's substituents and the phenyl groups of the chiral ligand.
Detailed Experimental Protocol
This two-step protocol first describes the formation of the imine from the corresponding ketone, followed by its asymmetric reduction.
Step A: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine
-
To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g, 10 mmol) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g, 20 mmol) and triethylamine (2.79 mL, 20 mmol) at room temperature.[3]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts successively with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, which can often be used in the next step without further purification.
Step B: Asymmetric Transfer Hydrogenation
-
In an inert atmosphere glovebox, charge a reaction vessel with the Ru(II)Cl--INVALID-LINK-- catalyst (0.01-0.1 mol%).
-
Outside the glovebox, dissolve the crude imine from Step A (10 mmol) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃).
-
Transfer the HCOOH/NEt₃ solution of the imine to the reaction vessel containing the catalyst.
-
Stir the reaction mixture at 28-40°C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine (when using the (S,S)-TsDPEN catalyst).[5]
Workflow Visualization
Caption: Workflow for Asymmetric Synthesis of the Target Amine.
Expected Outcome & Data
The performance of asymmetric transfer hydrogenation is highly dependent on the specific catalyst and substrate. However, for structurally similar imines, this class of catalysts consistently delivers high performance.
| Parameter | Typical Value | Rationale / Comment |
| Catalyst Loading | 0.01 - 1.0 mol% | Lower loadings are economically favorable for large-scale synthesis. |
| Hydrogen Donor | HCOOH/NEt₃ (5:2) | Azeotropic mixture commonly used; avoids high-pressure H₂.[7] |
| Temperature | 25 - 60 °C | Mild conditions preserve catalyst activity and selectivity. |
| Chemical Yield | >90% | Highly efficient conversion is typical for this transformation. |
| Enantiomeric Excess (ee) | 90 - 99% | The chiral ligand environment ensures high stereochemical control.[7] |
Method 2: Enzymatic Kinetic Resolution (EKR) of Racemic Amine
Biocatalysis has emerged as a powerful technology for producing enantiopure chemicals under mild and environmentally benign conditions.[1][9][10] Lipases are particularly robust and versatile enzymes for kinetic resolutions.[4][11]
Principle & Mechanistic Insight
Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst, in this case, an enzyme. The lipase Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is highly effective for the acylation of amines.[4][11][12]
In the presence of a racemic mixture of 1-(4-chlorophenyl)propan-1-amine and an acyl donor (e.g., ethyl acetate), CALB will selectively acylate one enantiomer (typically the R-enantiomer) much faster than the other. This leaves the reaction mixture enriched in the unreacted (S)-enantiomer and the newly formed (R)-amide. The two can then be easily separated. The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (>100) are desirable for achieving high enantiomeric excess at or near 50% conversion.
Detailed Experimental Protocol
-
To a solution of racemic 1-(4-chlorophenyl)propan-1-amine (1.70 g, 10 mmol) in a suitable organic solvent (e.g., diethyl ether or toluene, 50 mL), add the acyl donor, ethyl acetate (4 equivalents, 40 mmol).
-
Add the immobilized lipase, Novozym 435 (100-200 mg).[13]
-
Shake or stir the suspension at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
Stop the reaction when the conversion reaches approximately 50%. This is critical for achieving the highest possible enantiomeric excess for both components.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused, a key advantage of biocatalysis.
-
The resulting mixture contains the unreacted (S)-amine and the (R)-amide. They can be separated by standard chemical methods. For example, an acid wash will protonate and extract the basic amine into the aqueous phase, leaving the neutral amide in the organic phase.
-
The (S)-amine can be recovered from the aqueous phase by basification and extraction. The (R)-amide can be hydrolyzed back to the (R)-amine if desired.
Workflow Visualization
Caption: Workflow for Enzymatic Kinetic Resolution of the Amine.
Expected Outcome & Data
The success of an EKR is determined by the enzyme's selectivity and the precise control of the reaction conversion.
| Parameter | Typical Value | Rationale / Comment |
| Enzyme | Candida antarctica Lipase B | Known for high selectivity and stability in organic media.[11][13] |
| Acyl Donor | Ethyl Acetate | Inexpensive, effective, and can sometimes serve as the solvent.[13] |
| Optimal Conversion | ~50% | Maximizes the enantiopurity of both the remaining substrate and the product. |
| ee (unreacted amine) | >99% | Achievable with a highly selective enzyme (High E-value). |
| ee (acylated amine) | >99% | Achievable with a highly selective enzyme (High E-value). |
| Theoretical Yield | 50% (per enantiomer) | A key limitation of classic resolution vs. asymmetric synthesis. |
Note: For applications requiring >50% yield of a single enantiomer, a Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with a catalyst (e.g., a palladium complex) that simultaneously racemizes the slow-reacting enantiomer in-situ, allowing for a theoretical yield of up to 100%.[14][15]
Summary and Method Selection
Choosing between asymmetric synthesis and kinetic resolution depends on project-specific goals, including required yield, cost of goods, and process scalability.
-
Asymmetric Transfer Hydrogenation is generally preferred when high throughput and atom economy are paramount. It directly produces the desired enantiomer in high yield and ee, avoiding the 50% yield ceiling of EKR. The primary considerations are the cost and availability of the chiral catalyst and the need for rigorous exclusion of oxygen.
-
Enzymatic Kinetic Resolution offers a robust, scalable, and environmentally friendly alternative. The operational simplicity, mild reaction conditions, and reusability of the biocatalyst are significant advantages.[1] While the theoretical yield is limited to 50%, this method is excellent for producing both enantiomers in high optical purity from a single racemic starting material. For processes where this yield is acceptable, EKR is a highly reliable and cost-effective strategy.
Both methodologies represent state-of-the-art approaches to the synthesis of enantiopure 1-(4-chlorophenyl)propan-1-amine. The detailed protocols and insights provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and successfully implement these critical synthetic transformations.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 3. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. researchgate.net [researchgate.net]
- 13. chimia.ch [chimia.ch]
- 14. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
A Technical Guide to (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride: Synthesis, Resolution, and Application
Abstract: This technical guide provides an in-depth examination of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The document details its chemical identity, including its IUPAC name and structure, and presents validated protocols for its synthesis and chiral resolution. Furthermore, it covers essential analytical techniques for structural elucidation and quality control. The guide concludes with a discussion of the compound's relevance as a strategic building block in medicinal chemistry, contextualizing its role within the broader drug discovery and development pipeline. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a comprehensive understanding of this key intermediate.
Compound Identification and Physicochemical Properties
This compound is a specific stereoisomer of a substituted propyl-amine. The presence of a chiral center at the C1 position necessitates precise stereochemical control in its synthesis or purification, as enantiomers often exhibit distinct pharmacological and toxicological profiles.
IUPAC Nomenclature and Structural Representation
-
Systematic IUPAC Name: (1R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride[1]
-
CAS Number: 1448902-18-8 (for the (R)-hydrochloride salt)[1]
-
Molecular Formula: C₉H₁₃Cl₂N[1]
-
Molecular Weight: 206.11 g/mol [1]
The structure consists of a propane chain where the first carbon is bonded to a 4-chlorophenyl group, an amino group, and a hydrogen atom, creating a stereocenter. The "(R)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form enhances the compound's stability and water solubility.
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes key properties of the compound, which are critical for its handling, formulation, and analysis.
| Property | Value | Source |
| Physical Form | Solid, Straw Yellow | [1] |
| Molecular Formula | C₉H₁₃Cl₂N | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| InChIKey | GGFMDYMEAQPNPZ-SBSPUUFOSA-N | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1][2] |
Synthesis of Racemic 1-(4-Chlorophenyl)propan-1-amine
The synthesis of the target chiral amine typically begins with the preparation of the racemic mixture. A common and effective method is the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one. This process first converts the ketone to an intermediate imine or oxime, which is then reduced to the amine.
Causality of Experimental Choices
-
Starting Material: 1-(4-chlorophenyl)propan-1-one is a readily available commercial ketone, making it an economical starting point.
-
Intermediate Formation: Conversion to an oxime using hydroxylamine hydrochloride is a reliable method to prepare a substrate for reduction. Triethylamine acts as a base to neutralize the HCl generated, driving the reaction forward[3].
-
Reduction Step: Borane-tetrahydrofuran complex (BH₃-THF) is a powerful and selective reducing agent for oximes, effectively converting the C=N bond to a C-N single bond without affecting the aromatic ring[3]. The reaction is typically heated to ensure a reasonable reaction rate.
Detailed Laboratory Protocol
This protocol describes the synthesis of the racemic free amine, which serves as the substrate for subsequent chiral resolution.
Step 1: Oxime Formation
-
To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) at room temperature[3].
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the mixture with ethyl acetate.
-
Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, which can be used in the next step without further purification[3].
Step 2: Reduction to Racemic Amine
-
Dissolve the crude oxime from the previous step in tetrahydrofuran (THF, 100 mL).
-
Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (27.3 mL)[3].
-
Stir the mixture at 80°C for 16 hours.
-
After cooling, carefully add 1 M hydrochloric acid to quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent. The resulting residue is the crude racemic 1-(4-chlorophenyl)propan-1-amine.
-
Purify the product by silica gel column chromatography to obtain the pure racemic amine[3].
Caption: Workflow for the synthesis of the racemic amine.
Chiral Resolution via Preparative HPLC
Obtaining the enantiomerically pure (R)-amine from the racemic mixture is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for this purpose.
Principles of Chiral Separation
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a wide range of chiral compounds, including amines[4][5]. The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation.
-
CSP Selection: Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for screening, as they show broad enantioselectivity for aromatic compounds[5].
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol), is used. Adjusting the alcohol percentage is the primary way to optimize resolution and retention time[5]. For amines, a small amount of a basic additive like diethylamine (DEA) is often required to improve peak shape and prevent excessive tailing[6].
Protocol for Chiral Resolution
1. System Preparation:
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Prepare a mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). Use HPLC-grade solvents.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
2. Sample Preparation:
-
Dissolve the racemic 1-(4-chlorophenyl)propan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (controlled).
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL for analytical scale; scale up for preparative work.
4. Optimization and Collection:
-
Perform an initial analytical run to determine the retention times of the two enantiomers.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5. Reducing the isopropanol percentage typically increases resolution but also run time[5].
-
Once separation is optimized, switch to a preparative scale column and inject larger volumes to collect the fractions corresponding to each enantiomer.
-
The identity of the (R)-enantiomer must be confirmed using a certified reference standard or by other chiroptical methods (e.g., circular dichroism).
5. Salt Formation:
-
Combine the collected fraction of the pure (R)-amine with a stoichiometric amount of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Caption: Workflow for chiral resolution and salt formation.
Structural Elucidation and Quality Control
Confirming the identity, purity, and enantiomeric excess of the final product is a non-negotiable step in chemical synthesis, particularly for pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for this self-validating system.
| Technique | Expected Results for 1-(4-Chlorophenyl)propan-1-amine | Purpose |
| ¹H NMR | Signals corresponding to the ethyl group (triplet ~0.85 ppm, multiplet ~1.7 ppm), the chiral proton (triplet ~3.8 ppm), and the aromatic protons (multiplet ~7.3 ppm). The integration should match the number of protons.[3] | Confirms the basic molecular structure and proton environment. |
| ¹³C NMR | Distinct signals for the aliphatic carbons and four signals for the aromatic carbons (due to symmetry).[7] | Confirms the carbon backbone of the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free amine (C₉H₁₂ClN), m/z ≈ 169.07. | Confirms the molecular weight and elemental composition. |
| Chiral HPLC | A single peak at the retention time corresponding to the (R)-enantiomer. | Determines enantiomeric excess (ee %) and chemical purity. |
| Infrared (IR) Spec. | Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-Cl stretching. | Confirms the presence of key functional groups. |
Relevance and Applications in Drug Discovery
Chiral amines, especially those incorporating motifs like the 4-chlorophenyl group, are privileged structures in medicinal chemistry.[6][8] The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Pharmacophore: The 1-arylpropan-1-amine scaffold is a key pharmacophore in compounds targeting the central nervous system. Its structural similarity to neurotransmitters allows it to interact with various receptors and transporters.
-
Building Block for APIs: this compound is primarily used as a chiral intermediate for the synthesis of more complex Active Pharmaceutical Ingredients (APIs). Its reactive amino group serves as a handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening.
-
Stereochemistry and Activity: The biological activity of chiral drugs often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Access to enantiomerically pure intermediates like the title compound is therefore essential for developing safe and effective single-enantiomer drugs.
Caption: Role of a chiral intermediate in the drug development pipeline.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety.
-
Hazards: The free amine is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[9]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature to prevent degradation[1][2].
-
Incompatibilities: The compound is incompatible with strong oxidizing agents[1].
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 12622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of chiral 1-(4-chlorophenyl)propan-1-amine derivatives.
An In-Depth Technical Guide to the Biological Activity of Chiral 1-(4-Chlorophenyl)propan-1-amine Derivatives
Abstract
Chirality is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, potency, and toxicity. The 1-(4-chlorophenyl)propan-1-amine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological effects. This technical guide provides a comprehensive exploration of the synthesis, chiral resolution, and biological activities of these enantiomeric compounds. We delve into the causal relationships behind experimental designs, present detailed, self-validating protocols for key assays, and summarize quantitative data to offer a clear comparative perspective. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the stereoselective potential of this chemical class in therapeutic innovation.
The Centrality of Chirality: The Case of Phenylpropylamines
In pharmacology, enantiomers of a chiral drug can exhibit profound differences in their biological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Chiral amines are fundamental building blocks in approximately 40-45% of small-molecule pharmaceuticals.[1] The 1-(4-chlorophenyl)propan-1-amine core, a substituted phenylpropylamine, is of particular interest due to the electronic and lipophilic properties conferred by the chlorine atom, which can enhance binding to biological targets and improve pharmacokinetic profiles.[2] Understanding and controlling the stereochemistry of these derivatives is therefore not merely an academic exercise but a critical step in the design of safer and more effective therapeutic agents.
Synthesis and Enantiomeric Resolution
The journey to evaluating stereospecific biological activity begins with the synthesis of the target molecule and the separation of its enantiomers.
Synthesis of Racemic 1-(4-Chlorophenyl)propan-1-amine
The synthesis of the racemic mixture is typically achieved through a reductive amination pathway starting from the corresponding ketone. The protocol below outlines a common, reliable method.[3]
-
Oxime Formation:
-
To a solution of 1-(4-chlorophenyl)propan-1-one (1.0 eq.) in ethanol (approx. 35 mL per gram of ketone), add hydroxylamine hydrochloride (1.5 eq.) and triethylamine (1.5 eq.) at room temperature.
-
Stir the reaction mixture for 16 hours. The triethylamine acts as a base to neutralize the HCl formed, driving the reaction to completion.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.
-
-
Reduction to Amine:
-
Dissolve the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine in tetrahydrofuran (THF) (approx. 100 mL per gram).
-
Add a solution of borane-tetrahydrofuran complex (1.1 M in THF, approx. 3.0 eq.) to the mixture. The borane complex is a powerful reducing agent selective for the oxime.
-
Heat the mixture to 80°C and stir for 16 hours.
-
Cool the reaction and cautiously add 1 M hydrochloric acid to quench the excess borane.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the residue by silica gel column chromatography to obtain the racemic 1-(4-chlorophenyl)propan-1-amine.[3]
-
Caption: Synthetic pathway for racemic 1-(4-chlorophenyl)propan-1-amine.
Enantiomeric Resolution: Isolating the Stereoisomers
Once the racemate is synthesized, the enantiomers must be separated. Enzymatic kinetic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes like lipases.
Lipases, such as Candida antarctica lipase B (CALB), are workhorse biocatalysts in asymmetric synthesis.[4] They exhibit high enantioselectivity in the acylation of racemic amines. In a process termed kinetic resolution, the enzyme preferentially acylates one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as an amide) from the slow-reacting or unreacted enantiomer (as the amine). The choice of acyl donor and solvent is critical to maximize both the reaction rate and the enantioselectivity (E-value) of the enzyme.
-
Reaction Setup:
-
Dissolve racemic 1-(4-chlorophenyl)propan-1-amine (1.0 eq.) in a suitable organic solvent (e.g., toluene or THF).
-
Add an acyl donor, such as ethyl acetate or vinyl acetate (1.5-2.0 eq.).
-
Add the immobilized lipase (e.g., Novozym 435, which is CALB) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using chiral High-Performance Liquid Chromatography (HPLC).[5] The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining amine and the formed amide.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains one enantiomer as the unreacted amine and the other as the N-acylated amide. These two compounds have different chemical properties and can be readily separated by standard column chromatography.
-
-
Hydrolysis (Optional):
-
If the acylated enantiomer is desired as the free amine, it can be deprotected via acid or base-catalyzed hydrolysis to yield the other pure amine enantiomer.
-
Caption: Workflow for lipase-catalyzed kinetic resolution of a chiral amine.
Biological Activities and Mechanistic Insights
The true value of isolating the enantiomers of 1-(4-chlorophenyl)propan-1-amine lies in their distinct biological activities. Derivatives of this core have shown promise in antifungal, antibacterial, and anticancer applications.
Anticancer Activity
Derivatives containing the chlorophenylamino moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The stereochemistry often plays a decisive role in potency.
The WNT signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancers, particularly colorectal cancer. A study on an indole-based derivative of a chiral amine, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, revealed potent and stereoselective inhibition of the Dishevelled 1 (DVL1) protein, a key component of the WNT pathway.[8]
The study found that the (S)-enantiomer was significantly more potent than the (R)-enantiomer in inhibiting the WNT/β-catenin pathway and suppressing the growth of HCT116 colon cancer cells.[8] This highlights a clear structure-activity relationship where the specific 3D orientation of the (S)-enantiomer allows for optimal binding to the DVL1 target.
Caption: Simplified WNT/β-catenin signaling pathway and the inhibitory action of the (S)-enantiomer.
The following table summarizes the efficacy data from the aforementioned study, clearly demonstrating the superior activity of the (S)-enantiomer.[8]
| Compound | WNT Pathway Inhibition (EC₅₀) | HCT116 Cell Growth Inhibition (EC₅₀) |
| Racemic Mixture | 3.46 ± 0.07 µM | 15.2 ± 1.1 µM |
| (S)-Enantiomer | 0.49 ± 0.11 µM | 7.1 ± 0.6 µM |
| (R)-Enantiomer | 19.49 ± 0.06 µM | 28.3 ± 1.2 µM |
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chiral test compounds. Replace the cell culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀/IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Antibacterial and Antifungal Activity
The 1-(4-chlorophenyl)propan-1-amine scaffold is also present in molecules with antimicrobial properties.
Studies on structurally related 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The proposed mechanism involves the targeting of essential bacterial proteins such as the cell division protein FtsZ or the enoyl-acyl-carrier-protein reductase FabI, which are crucial for bacterial survival.[9] The chirality at the amine center can influence how the molecule fits into the active site of these target proteins.
Analogous chiral alcohols derived from 4-chlorophenyl ketones have demonstrated fungistatic activity against the phytopathogenic fungus Botrytis cinerea.[10] This activity is often dependent on the presence of a hydroxyl group, but the amine functionality in our core structure can also participate in crucial hydrogen bonding interactions with fungal enzymes. The primary mechanism of many antifungal agents involves disrupting the fungal cell membrane or wall, leading to cell lysis.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) or fungus (e.g., Candida albicans) in a suitable broth medium.[12]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chiral test compounds in the broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), plate aliquots from the clear wells (at and above the MIC) onto agar plates. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.
Conclusion and Future Outlook
The chiral derivatives of 1-(4-chlorophenyl)propan-1-amine are a versatile and potent class of molecules with significant, stereoselective biological activity. This guide has demonstrated their synthesis, enantiomeric resolution, and potential as anticancer, antibacterial, and antifungal agents. The profound difference in activity between enantiomers, as exemplified by the WNT pathway inhibitors, underscores the imperative of stereocontrolled synthesis and testing in modern drug discovery.
Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action through target identification and validation. The development of these chiral molecules holds substantial promise for addressing unmet needs in oncology and infectious diseases.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasmon-Enhanced Antibacterial Activity of Chiral Gold Nanoparticles and In Vivo Therapeutic Effect [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Use of (R)-1-(4-Chlorophenyl)propan-1-amine as a Chiral Resolving Agent
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of robust methods to isolate a single desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers.
Among the various techniques available for this purpose, chiral resolution via the formation of diastereomeric salts remains a powerful, scalable, and economically viable strategy, especially for acidic and basic compounds.[1][2][3] This method leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture with a single, pure enantiomer of a "resolving agent," two diastereomeric salts are formed which can then be separated by conventional means like fractional crystallization.[4]
This document provides a detailed guide to the application of (R)-1-(4-Chlorophenyl)propan-1-amine , a highly effective chiral resolving agent for the separation of racemic acidic compounds. Its unique structural features, including a basic amine for salt formation and a rigid phenyl group that enhances crystalline lattice formation, make it a valuable tool for researchers and process chemists.
Profile of the Resolving Agent: (R)-1-(4-Chlorophenyl)propan-1-amine
A thorough understanding of the resolving agent's properties is paramount for designing an effective resolution protocol.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(4-chlorophenyl)propan-1-amine | [5] |
| CAS Number | 114853-61-1 | [5] |
| Molecular Formula | C₉H₁₂ClN | [5][6][7] |
| Molecular Weight | 169.65 g/mol | [6][7] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
| Purity | >97% (typical) | [5] |
The Mechanism of Resolution: From Racemate to Pure Enantiomer
The core of this resolution technique is the transient conversion of a difficult-to-separate enantiomeric pair into a readily separable diastereomeric pair. The process is governed by differences in the physicochemical properties of the resulting salts.
The Causality of Separation: When a racemic acid, (R/S)-Acid, is treated with a single enantiomer of our resolving agent, (R)-Amine, a pair of diastereomeric salts is formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. These salts are no longer mirror images and thus possess distinct properties, most critically, different solubilities in a given solvent system.[8][9] This solubility differential is the driving force for the separation; one diastereomer will preferentially crystallize from a supersaturated solution, leaving the other enriched in the mother liquor.
The selection of the (R)-enantiomer of 1-(4-chlorophenyl)propan-1-amine is a deliberate choice. The stereocenter on the amine, in conjunction with the aromatic ring, creates a specific three-dimensional architecture. This structure interacts differently with the (R) and (S) enantiomers of the target acid, leading to variations in the crystal packing energy and, consequently, the solubility of the resulting diastereomeric salts.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthonix, Inc > Synthons > (R)-1-(4-Chlorophenyl)propan-1-amine - [C90660] [synthonix.com]
- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 12622928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes and Protocols: Diastereomeric Salt Formation for the Chiral Resolution of (R)-1-(4-Chlorophenyl)propan-1-amine
Introduction: The Imperative of Chirality in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture—a process known as chiral resolution—is therefore a critical step in the development of safe and effective drugs.
Diastereomeric salt formation is a classical, robust, and industrially scalable method for chiral resolution.[1][2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts. Crucially, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal structure.[3][4] This disparity in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes from a chosen solvent system.[1]
This application note provides a comprehensive guide and a detailed protocol for the chiral resolution of racemic 1-(4-chlorophenyl)propan-1-amine to isolate the (R)-enantiomer through diastereomeric salt formation. While the protocol is based on established procedures for the closely related 1-phenylpropan-1-amine[5], it incorporates critical considerations for the chloro-substituted analog, offering a robust starting point for researchers in drug development and synthetic chemistry.
Principle of the Method: From Enantiomers to Separable Diastereomers
The fundamental principle of this resolution lies in the acid-base reaction between the racemic amine, (±)-1-(4-chlorophenyl)propan-1-amine, and an enantiomerically pure chiral acid. For this protocol, we will utilize L-(+)-tartaric acid, a readily available and widely used resolving agent for primary amines.[1][5]
The reaction yields two diastereomeric salts:
-
(R)-1-(4-Chlorophenyl)propan-1-ammonium L-tartrate
-
(S)-1-(4-Chlorophenyl)propan-1-ammonium L-tartrate
These diastereomeric salts, having different spatial arrangements, will exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts can be selectively precipitated, isolated, and subsequently treated to regenerate the desired enantiomerically enriched amine.
Experimental Workflow
The overall process for the diastereomeric salt resolution of (±)-1-(4-chlorophenyl)propan-1-amine can be visualized as a multi-step workflow.
Caption: Workflow for Diastereomeric Salt Resolution.
Detailed Protocol
This protocol is a starting point and may require optimization, particularly in the choice of solvent and crystallization conditions, to achieve the highest enantiomeric excess (e.e.) and yield for 1-(4-chlorophenyl)propan-1-amine.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| Racemic 1-(4-Chlorophenyl)propan-1-amine | 7559-00-4 | 169.65 | Starting material |
| L-(+)-Tartaric acid | 87-69-4 | 150.09 | Chiral resolving agent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent for salt formation/crystallization |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Alternative solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For regeneration of the free amine |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Diethyl Ether | 60-29-7 | 74.12 | Alternative extraction solvent |
Step 1: Diastereomeric Salt Formation and Crystallization
The stoichiometry of the resolving agent is a critical parameter. While a 1:1 molar ratio of amine to dicarboxylic acid is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the enantiomeric purity of the initially precipitated salt.[5] This protocol will start with a 1:1 ratio for initial trials.
-
Preparation of Solutions:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (58.9 mmol) of racemic 1-(4-chlorophenyl)propan-1-amine in 100 mL of warm methanol.
-
In a separate flask, dissolve 8.84 g (58.9 mmol) of L-(+)-tartaric acid in 100 mL of warm methanol. Gentle heating may be required to achieve complete dissolution.[6]
-
-
Salt Formation:
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield, the flask can be placed in an ice bath or refrigerator (4 °C) for 1-2 hours after initial crystal formation at room temperature.[1]
-
Insight: The rate of cooling can significantly impact the purity of the crystals. Slow cooling generally favors the formation of more ordered crystals with higher diastereomeric purity. Rapid crystallization, however, can sometimes be kinetically controlled to favor one diastereomer.[5] It is recommended to monitor the enantiomeric excess at different crystallization times and temperatures during optimization.
-
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Isolation:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
-
Purification (Optional but Recommended):
-
The diastereomeric purity of the salt can be improved by recrystallization. Dissolve the filtered crystals in a minimum amount of boiling methanol and allow them to recrystallize as described in Step 1.3.
-
Step 3: Regeneration of the (R)-Amine
-
Salt Dissociation:
-
Suspend the purified diastereomeric salt in approximately 50 mL of water.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the salt completely dissolves and the solution is basic (confirm with pH paper).[1][6] This deprotonates the ammonium salt, liberating the free amine.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with three 30 mL portions of dichloromethane (DCM) or diethyl ether.
-
Combine the organic extracts.
-
-
Purification and Isolation:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-1-(4-chlorophenyl)propan-1-amine.
-
Step 4: Analysis of Enantiomeric Purity
The success of the resolution must be quantified by determining the enantiomeric excess (e.e.) of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining e.e. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used.
-
Polarimetry: The specific rotation of the isolated amine can be measured and compared to the literature value for the enantiomerically pure compound.
Optimization and Scientific Rationale
The efficiency of a diastereomeric salt resolution is highly dependent on the choice of resolving agent and solvent.
Selection of the Resolving Agent
For primary amines, common chiral resolving agents are strong chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[2][7] The choice of the resolving agent is often empirical, but the rigidity and hydrogen bonding capabilities of the agent play a crucial role in forming a well-defined crystal lattice with one enantiomer of the amine, leading to a significant difference in solubility between the two diastereomeric salts.
The Critical Role of the Solvent
The solvent system is arguably the most critical variable in this process. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.
-
Polar Protic Solvents: Alcohols like methanol and ethanol are commonly used for resolving amines with tartaric acid.[3] They are good at dissolving the salts at higher temperatures but allow for crystallization upon cooling.
-
Solvent Screening: A systematic screening of different solvents (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water) is highly recommended to find the optimal system for 1-(4-chlorophenyl)propan-1-amine. The chloro-substituent may alter the solubility profile compared to the unsubstituted analogue.
The following diagram illustrates the logic of solvent selection:
Caption: Relationship Between Solvent and Resolution Outcome.
Troubleshooting
-
No Crystallization: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent. Seeding the solution with a small crystal can also induce crystallization.
-
Oiling Out: If the product separates as an oil instead of a solid, the concentration may be too high, or the crystallization temperature is above the melting point of the salt. Try using a more dilute solution or a different solvent system.
-
Low Enantiomeric Excess: This indicates poor separation of the diastereomers. Recrystallization of the diastereomeric salt is the most effective way to improve the e.e. Further optimization of the solvent and cooling rate is also recommended.
Conclusion
Diastereomeric salt formation is a powerful and practical technique for the chiral resolution of amines like 1-(4-chlorophenyl)propan-1-amine. The success of this method hinges on the careful selection of the chiral resolving agent and, most importantly, the crystallization solvent. The protocol provided herein, based on the resolution of the parent compound 1-phenylpropan-1-amine with L-(+)-tartaric acid, offers a robust and scientifically grounded starting point for researchers. Systematic optimization of the reaction and crystallization conditions will be key to achieving high yields and excellent enantiomeric purity of the desired (R)-enantiomer, a crucial step in the advancement of chiral drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. stereoelectronics.org [stereoelectronics.org]
Application Note: High-Resolution Chiral HPLC Analysis of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. The enantiomeric purity of chiral amines is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology for the accurate quantification of the (R)-enantiomer and its potential (S)-enantiomer impurity. The protocol herein is grounded in established principles of chiral chromatography and adheres to international regulatory standards for analytical method validation.
Introduction: The Imperative of Chiral Separation
1-(4-Chlorophenyl)propan-1-amine is a chiral primary amine, a key building block in the synthesis of various pharmaceutically active compounds. Due to the stereospecific nature of drug-receptor interactions, it is paramount to control the stereochemistry of starting materials and final active pharmaceutical ingredients (APIs). The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to significant variations in therapeutic efficacy and safety. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a vast array of chiral compounds, including primary amines.[2] This application note details a specific method for the analysis of this compound, leveraging a well-characterized polysaccharide-based CSP to achieve baseline separation of the enantiomers.
The methodology is developed with scientific integrity at its core, ensuring trustworthiness through adherence to validation principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4]
Principles of Chiral Recognition
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times on the column, allowing for their separation.
For the separation of chiral amines like 1-(4-Chlorophenyl)propan-1-amine, polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective.[2] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.
The mobile phase composition, particularly the inclusion of a basic additive, is critical. Primary amines can interact strongly with residual silanol groups on the silica support of the CSP, leading to poor peak shape and band broadening. A small amount of a basic modifier, such as diethylamine (DEA), in the mobile phase effectively suppresses these secondary interactions, resulting in sharp, symmetrical peaks and improved resolution.[1]
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Chiral HPLC Column: A polysaccharide-based CSP is recommended. Based on the successful separation of structurally similar compounds, a column such as CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) , 250 x 4.6 mm, 5 µm particle size, is a suitable starting point.[3][5]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Standards
-
This compound (Reference Standard).
-
(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (for peak identification and resolution determination).
-
n-Hexane (HPLC grade).
-
Ethanol (HPLC grade, anhydrous).
-
Diethylamine (DEA) (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
Experimental Protocol
Preparation of Mobile Phase
A normal-phase mobile phase is employed for this separation.
-
Composition: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).
-
Preparation: For 1 liter of mobile phase, carefully measure 850 mL of n-Hexane, 150 mL of Ethanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas before use.
-
Causality: The n-Hexane/Ethanol ratio is a critical parameter for adjusting retention and selectivity. The small percentage of diethylamine is essential for achieving good peak symmetry for the basic amine analyte.[1]
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase.
-
Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers at a concentration of approximately 0.1 mg/mL each to confirm peak identification and system suitability.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 0.1 mg/mL in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
System Suitability and Method Validation
To ensure the reliability and trustworthiness of the analytical results, the HPLC system must meet predefined performance criteria. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[3][6]
System Suitability Test (SST)
Before sample analysis, inject the Resolution Solution to verify the system's performance.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the (R)- and (S)-enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for the (R)-enantiomer peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the Working Standard |
Key Validation Parameters
A summary of the essential validation parameters as per ICH guidelines is provided below.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established over a defined range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value should be determined by analyzing samples with known concentrations of the analyte (e.g., through spike recovery studies).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the (S)-enantiomer as an impurity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Data Analysis and Reporting
The enantiomeric purity of the this compound is calculated as a percentage of the total peak area of both enantiomers.
Enantiomeric Purity (%) = (Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer)) x 100
The report should include the chromatograms, a summary of the system suitability results, the calculated enantiomeric purity for each sample, and a statement confirming that the analysis was performed according to the validated method.
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the chiral HPLC analysis of this compound. By employing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, this method provides excellent resolution and peak shape, enabling accurate determination of enantiomeric purity. Adherence to the described system suitability and method validation principles will ensure the generation of reliable and trustworthy data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.
References
- 1. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Asymmetric synthesis using (R)-1-(4-Chlorophenyl)propan-1-amine as a chiral building block.
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Abstract
Chirality is a fundamental principle in modern drug discovery and development, where the stereochemical orientation of a molecule can dictate its efficacy and safety. (R)-1-(4-Chlorophenyl)propan-1-amine is a valuable and versatile chiral building block in asymmetric synthesis. Its stereogenic center, defined by the (R)-configuration at the carbon bearing the amino group, provides a powerful tool for introducing chirality into target molecules. This guide provides an in-depth exploration of its applications, moving beyond simple procedural descriptions to explain the underlying principles and causalities behind its use as a chiral auxiliary, a precursor for sophisticated chiral ligands, and a core component in the synthesis of complex molecular architectures. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for leveraging this key chiral amine.
The Strategic Importance of (R)-1-(4-Chlorophenyl)propan-1-amine
(R)-1-(4-Chlorophenyl)propan-1-amine owes its utility to the stable stereocenter and the reactive primary amine functionality. This combination allows it to be employed in two primary strategies in asymmetric synthesis:
-
As a Chiral Auxiliary: The amine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After inducing the desired chirality, the auxiliary is cleaved and can often be recovered.[1][2][3] The steric bulk of the 1-(4-chlorophenyl)propyl group effectively shields one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face.
-
As a Chiral Building Block (Chiron): The amine's inherent chirality is directly integrated as a permanent feature of the final target molecule's scaffold. This approach is highly atom-economical and efficient for constructing molecules where the (R)-1-(4-chlorophenyl)propan-1-amino moiety is part of the desired pharmacophore.[4]
This guide will focus on practical applications that highlight these dual roles, providing detailed protocols for key transformations.
Application I: A Chiral Auxiliary for Diastereoselective Synthesis
The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry.[1][2] The process involves covalently attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then removing the auxiliary.
A prime example is the diastereoselective alkylation of an amide derived from (R)-1-(4-Chlorophenyl)propan-1-amine. The first step is the formation of the amide bond, a robust and widely researched reaction.[5][6]
Workflow: Diastereoselective Alkylation
Caption: Workflow for chiral auxiliary-mediated alkylation.
Protocol 1: N-Acylation of (R)-1-(4-Chlorophenyl)propan-1-amine
This protocol describes a general method for forming an amide, which is the crucial first step for its use as a chiral auxiliary. Numerous methods exist for N-acylation, including catalyst-free conditions which can be environmentally advantageous.[7] Using benzotriazole chemistry in water is another green approach.[8][9]
| Reagent | M.W. | Equivalents | Amount |
| (R)-1-(4-Chlorophenyl)propan-1-amine | 169.65 | 1.0 | 1.69 g (10 mmol) |
| Propionyl Chloride | 92.52 | 1.1 | 0.96 mL (11 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.09 mL (15 mmol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(4-Chlorophenyl)propan-1-amine and dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acylation: Add propionyl chloride dropwise to the solution over 10 minutes. Causality: The dropwise addition controls the exotherm of the reaction. TEA is used to quench the HCl byproduct generated during the acylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain the pure chiral amide.
Application II: Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are indispensable in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.[10] Aminophosphines are a prominent class of P,N-ligands that have been successfully applied in various metal-catalyzed reactions, including asymmetric hydrogenation.[11][12]
Synthesis of a Chiral Aminophosphine (P,N) Ligand
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikiwand.com [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 11. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Enantioselective Analysis of (R)-1-(4-Chlorophenyl)propan-1-amine via Gas Chromatography Following Derivatization
<Application Notes & Protocols >
Abstract
This application note provides a comprehensive guide for the derivatization and subsequent gas chromatographic (GC) analysis of (R)-1-(4-Chlorophenyl)propan-1-amine. Direct GC analysis of polar primary amines like the target analyte is often hindered by poor peak shape and low volatility.[1] This protocol details a robust derivatization procedure using Trifluoroacetic Anhydride (TFAA) to form a stable, volatile amide derivative, enabling high-resolution chiral separation on a suitable GC column. The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment.
Introduction: The Rationale for Derivatization
(R)-1-(4-Chlorophenyl)propan-1-amine is a chiral primary amine whose enantiomeric purity is of significant interest in pharmaceutical development. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the GC column.[1][2]
Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis.[2][3] This process can:
-
Increase Volatility: By replacing polar N-H bonds with less polar functional groups.[1][4]
-
Enhance Thermal Stability: Protecting the amine from degradation at high injector and oven temperatures.[2]
-
Improve Peak Shape: Reducing interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[2][5]
-
Enable Chiral Separation: By introducing a functional group that can interact stereoselectively with a chiral stationary phase.[6]
For the enantioselective analysis of chiral amines, derivatization can be approached in two primary ways:
-
Achiral Derivatization followed by Chiral GC: The amine is reacted with a non-chiral reagent to improve its chromatographic properties, and the resulting derivatives are then separated on a chiral GC column.
-
Chiral Derivatization followed by Achiral GC: The amine is reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard, non-chiral GC column.[7][8]
This application note will focus on the first approach, utilizing an achiral derivatizing agent for its simplicity and the broad applicability of modern chiral stationary phases.
Selection of Derivatizing Agent
The choice of derivatizing agent is critical for successful GC analysis. For primary amines, two common classes of reagents are silylating agents and acylating agents.
-
Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.[4][9] While effective, TMS derivatives can sometimes be susceptible to hydrolysis.[5]
-
Acylating Agents: These reagents, such as Trifluoroacetic Anhydride (TFAA), introduce an acyl group.[2][10] TFAA is particularly advantageous for several reasons:
-
It reacts rapidly with primary amines to form stable trifluoroacetyl amides.[1][5]
-
The resulting derivatives are highly volatile and exhibit excellent chromatographic properties.[5][11]
-
The fluorinated nature of the derivative can enhance sensitivity when using an electron capture detector (ECD), though a flame ionization detector (FID) is more common for this application.[1][5]
-
Given these advantages, Trifluoroacetic Anhydride (TFAA) is selected as the derivatizing agent for this protocol.
Caption: Decision workflow for selecting TFAA as the derivatizing agent.
Experimental Protocol: Derivatization with TFAA
This protocol outlines the step-by-step procedure for the derivatization of (R)-1-(4-Chlorophenyl)propan-1-amine with TFAA.
3.1. Materials and Reagents
-
(R)-1-(4-Chlorophenyl)propan-1-amine standard
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Anhydrous Ethyl Acetate or Acetonitrile, GC grade
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
3.2. Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the (R)-1-(4-Chlorophenyl)propan-1-amine standard into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample residue.
-
Carefully add 100 µL of TFAA to the solution.[1] (Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.)
-
-
Reaction:
-
Tightly cap the vial.
-
Heat the vial in a heating block or oven at 60-70°C for 20 minutes to ensure complete reaction.[1]
-
-
Work-up and Final Sample Preparation:
-
Allow the vial to cool to room temperature.
-
Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage from acidic byproducts.[1][5]
-
Re-dissolve the dried derivative residue in 1.0 mL of ethyl acetate. The sample is now ready for GC injection.
-
Caption: Step-by-step workflow for TFAA derivatization.
Gas Chromatography (GC) Method Parameters
The successful separation of the derivatized enantiomers requires a chiral stationary phase. Cyclodextrin-based columns are widely used and effective for this type of separation.[12][13]
Table 1: GC Method Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 6890 Series GC or equivalent, with FID |
| Column | Chiral GC Column (e.g., Rt-βDEXsm, 30 m x 0.32 mm ID, 0.25 µm film thickness)[14] |
| Carrier Gas | Hydrogen or Helium, constant flow at ~1.5 mL/min |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1) |
| Injector Temp. | 250°C |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 5°C/min to 180°C. Hold: 10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C |
| Injection Volume | 1 µL |
Note: The oven temperature program should be optimized based on the specific column and instrument used to achieve baseline separation of the enantiomers.
Expected Results and Data Analysis
Following derivatization and GC analysis, two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of the TFA-derivatized 1-(4-Chlorophenyl)propan-1-amine should be observed. The elution order will depend on the specific chiral stationary phase used.
5.1. Quantitative Data
The enantiomeric excess (% ee) can be calculated to determine the purity of the sample.
Formula for Enantiomeric Excess: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Where:
-
Area_R is the peak area of the (R)-enantiomer derivative.
-
Area_S is the peak area of the (S)-enantiomer derivative.
Table 2: Example Chromatographic Data
| Enantiomer Derivative | Retention Time (min) | Peak Area |
| (S)-TFA-amine | 15.25 | 1,500 |
| (R)-TFA-amine | 15.80 | 298,500 |
| Resolution (Rs) | > 1.5 | - |
| Calculated % ee (R) | 99.0% | - |
Conclusion
The protocol described provides a reliable and robust method for the derivatization of (R)-1-(4-Chlorophenyl)propan-1-amine using TFAA, enabling its successful enantioselective analysis by gas chromatography. This approach overcomes the inherent challenges of analyzing polar primary amines, yielding excellent peak shape and resolution on a chiral stationary phase. This methodology is well-suited for quality control and research applications in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
Large-scale synthesis protocol for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
An In-Depth Guide to the Scalable Synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive, technically-grounded guide for the large-scale synthesis of this compound, a valuable chiral building block in the pharmaceutical industry. Moving beyond a simple recitation of steps, this guide elucidates the strategic decisions, mechanistic underpinnings, and process controls essential for developing a robust, scalable, and efficient manufacturing process. It is intended for researchers, chemists, and process engineers in the drug development and fine chemical sectors.
Strategic Imperatives in Chiral Amine Synthesis
The industrial production of single-enantiomer compounds like (R)-1-(4-Chlorophenyl)propan-1-amine is a critical challenge.[1] The choice of synthetic strategy directly impacts yield, purity, cost, and environmental footprint. The primary strategies for producing such chiral amines are:
-
Chiral Resolution: This classical approach involves synthesizing the racemic amine and separating the enantiomers, often through the crystallization of diastereomeric salts.[2] While effective, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, unless a racemization and recycling loop for the unwanted enantiomer is implemented.
-
Asymmetric Synthesis: This modern approach aims to directly generate the desired enantiomer from a prochiral precursor, offering higher efficiency and atom economy.[3] For the target molecule, the most viable precursor is 4'-chloropropiophenone. Two leading-edge asymmetric methods are particularly suited for industrial scale-up:
-
Biocatalysis via Transamination: Utilizes highly selective enzymes to perform the amination, operating under mild, environmentally benign conditions.[4][5]
-
Chemo-catalysis via Asymmetric Reductive Amination: Employs transition metal complexes with chiral ligands to achieve high enantioselectivity, often under hydrogenation conditions.[6][7]
-
This guide will focus on asymmetric synthesis, presenting detailed protocols for both biocatalytic and chemo-catalytic routes, reflecting the current state-of-the-art in pharmaceutical manufacturing.
Caption: Overall Synthetic Strategy Comparison.
Method 1: Biocatalytic Asymmetric Amination (Recommended)
This approach represents a green and highly efficient route, leveraging the exquisite selectivity of enzymes.[8] ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a new chiral amine.[5][9]
Principle and Rationale
The reaction involves the conversion of 4'-chloropropiophenone using an (R)-selective ω-transaminase. A common and cost-effective amine donor, such as isopropylamine, is used in excess to drive the reaction equilibrium towards product formation. The co-product, acetone, can be removed to further shift the equilibrium.[8] This method is favored for its operational simplicity, mild reaction conditions (ambient temperature and pressure), aqueous reaction medium, and exceptionally high enantioselectivity (>99% ee is common).[10]
Caption: Workflow for Biocatalytic Amination.
Key Process Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Enzyme | (R)-selective ω-Transaminase | Select a commercially available, engineered enzyme for high activity and stability. |
| Substrate Conc. | 50 - 150 g/L | Higher concentrations improve space-time yield but may lead to substrate/product inhibition. |
| Amine Donor | Isopropylamine | Cost-effective; the acetone co-product is volatile and easily removed. |
| Molar Ratio | 5-10 equivalents of Amine Donor | A large excess is used to drive the reaction equilibrium. |
| Co-factor | Pyridoxal 5'-phosphate (PLP) | Typically used at 1-2 mM concentration. Essential for enzyme activity. |
| Solvent System | Aqueous Buffer (e.g., K-Phosphate) | pH is critical for enzyme activity and stability. |
| pH | 7.0 - 8.5 | Maintained using a pH controller/titrator during the reaction. |
| Temperature | 30 - 45 °C | Optimal temperature balances reaction rate and enzyme stability. |
| Reaction Time | 24 - 48 hours | Monitor conversion by HPLC or GC. |
Detailed Experimental Protocol
-
Bioreactor Preparation: Charge a temperature-controlled bioreactor with a 100 mM potassium phosphate buffer solution (pH 7.5). Begin agitation.
-
Reagent Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Add 4'-chloropropiophenone as the substrate.
-
Reaction Initiation: Add the selected (R)-selective ω-transaminase (e.g., 1-5% w/w relative to the substrate). Finally, add isopropylamine.
-
Reaction Execution: Maintain the temperature at 40°C and the pH at 7.5 via the automated addition of a base (e.g., NaOH). Monitor the reaction progress by periodically analyzing samples for substrate consumption and product formation via HPLC.
-
Work-up: Once the reaction reaches >99% conversion, cool the mixture to room temperature. Adjust the pH to >11 with 50% NaOH (aq) to ensure the product is in its free base form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as methyl tert-butyl ether (MTBE) or toluene (2-3 times).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-1-(4-Chlorophenyl)propan-1-amine as an oil. The crude product is typically of high purity and can be taken directly to the salt formation step.
Method 2: Chemo-catalytic Asymmetric Reductive Amination (Alternative)
This method is a powerful alternative, particularly when a suitable enzyme is not available or when the reaction medium requires organic solvents. It involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically hydrogenated.[11]
Principle and Rationale
The process uses a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral diphosphine ligand (e.g., C3-TunePhos).[6] The reaction is performed under a pressurized atmosphere of hydrogen gas (H₂), which serves as the terminal reductant. Ammonium acetate or a similar salt is often used as the ammonia source. This one-pot procedure is highly efficient, but requires specialized high-pressure reactor equipment.[7]
Key Process Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Catalyst Precursor | Ru(OAc)₂(diphosphine) or similar | The choice of metal and ligand is critical for enantioselectivity. |
| Substrate/Catalyst Ratio | 1000:1 to 5000:1 | Lower catalyst loading is economically favorable but may require longer reaction times. |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Provides the amine functionality and facilitates imine formation. |
| Solvent | Alcohols (e.g., Methanol, TFE) | Must be capable of dissolving reagents and stable under hydrogenation conditions. |
| H₂ Pressure | 50 - 80 bar | High pressure is required to facilitate the hydrogenation step. |
| Temperature | 80 - 120 °C | Higher temperatures increase the reaction rate but may affect catalyst stability/selectivity. |
| Reaction Time | 12 - 24 hours | Monitor conversion by HPLC or GC. |
Detailed Experimental Protocol
-
Reactor Preparation: To a high-pressure autoclave reactor equipped with a stirrer, add the 4'-chloropropiophenone, the Ruthenium/chiral ligand catalyst, and ammonium acetate.
-
Solvent Addition: Add the degassed solvent (e.g., 2,2,2-trifluoroethanol) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Pressurization: Seal the reactor. Purge several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with H₂ to the target pressure (e.g., 57 bar).[6]
-
Reaction Execution: Begin stirring and heat the reactor to the target temperature (e.g., 100°C). Maintain the temperature and pressure for the duration of the reaction, monitoring for hydrogen uptake.
-
Work-up: After completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃) to remove the acetate salt and neutralize the product.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-1-(4-Chlorophenyl)propan-1-amine free base. Further purification by chromatography may be necessary before salt formation.
Downstream Processing: Hydrochloride Salt Formation and Purification
For improved stability, handling, and bioavailability in pharmaceutical applications, the chiral amine free base is converted to its hydrochloride salt.
Principle and Rationale
The amine free base is dissolved in a suitable organic solvent and treated with hydrochloric acid. The resulting hydrochloride salt, being less soluble, precipitates out and can be isolated and purified by crystallization.[12][13] This step also serves as a final purification, removing non-basic impurities.
Detailed Protocol for Crystallization
-
Dissolution: Dissolve the crude (R)-1-(4-Chlorophenyl)propan-1-amine free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in IPA or gaseous HCl) while stirring. Monitor the pH to ensure slight excess of acid. The hydrochloride salt will begin to precipitate.
-
Crystallization: The slurry can be gently heated to ensure complete dissolution and then cooled slowly to promote the growth of large, pure crystals. The cooling profile is critical for controlling crystal size and purity.
-
Isolation: Collect the crystalline solid by filtration using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor and impurities.
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Quality Control and Analytical Methods
Rigorous analytical control is essential to ensure the final product meets the required specifications for identity, purity, and enantiomeric excess.
| Test | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference standard | Confirms the chemical structure of the molecule. |
| Assay | HPLC-UV or Titration | 99.0 - 101.0 % | Determines the purity of the final product. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% ee | Confirms the stereochemical purity of the (R)-enantiomer.[14][15] |
| Residual Solvents | GC-Headspace | Per ICH guidelines | Quantifies any remaining solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Measures the amount of water in the final solid product. |
Example Chiral HPLC Method
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.
Safety, Handling, and Waste Management
Large-scale chemical synthesis requires strict adherence to safety protocols.
-
Hazard Identification: this compound is harmful if swallowed and can cause skin and eye irritation.[16] Reagents like high-pressure hydrogen gas are highly flammable and pose an explosion risk.
-
Engineering Controls: Chemo-catalytic synthesis must be conducted in a certified high-pressure reactor within a blast-proof bay. All operations should be performed in well-ventilated areas or fume hoods.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coats, and chemically resistant gloves.
-
Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local, state, and federal regulations. Biocatalytic waste containing denatured enzyme is generally considered non-hazardous but should be disposed of properly.
Conclusion
The large-scale synthesis of this compound is most effectively achieved through asymmetric synthesis from 4'-chloropropiophenone. The biocatalytic route using an (R)-selective ω-transaminase is highly recommended due to its exceptional selectivity, mild operating conditions, and favorable environmental profile. The chemo-catalytic asymmetric reductive amination serves as a robust and efficient alternative. Both pathways, when coupled with a controlled crystallization for salt formation and purification, provide a reliable and scalable process for the manufacturing of this key pharmaceutical intermediate.
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aksci.com [aksci.com]
Application Notes and Protocols: Preparation of Optically Active Amines from (R)-1-(4-Chlorophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Central Role of Chiral Amines in Modern Chemistry
Optically active amines are foundational building blocks in the synthesis of a vast array of biologically active molecules, with a significant presence in pharmaceuticals and agrochemicals.[1] The stereochemistry of an amine can dramatically influence its pharmacological, toxicological, and metabolic properties. Consequently, the ability to synthesize and analyze enantiomerically pure amines is of paramount importance for drug development, quality control, and regulatory compliance.[2] (R)-1-(4-Chlorophenyl)propan-1-amine serves as a versatile chiral starting material for the synthesis of a diverse range of optically active amines with significant potential in medicinal chemistry. This guide provides detailed methodologies for the derivatization of this key intermediate into other valuable chiral amines.
Method 1: N-Acylation to Synthesize Chiral Amides
The acylation of amines is a fundamental transformation in organic chemistry for the production of fine chemicals and pharmaceutical precursors.[3] This method describes the synthesis of a chiral amide via the N-acylation of (R)-1-(4-Chlorophenyl)propan-1-amine.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are common acylating agents. Acetic anhydride is chosen here for its reactivity and the straightforward work-up of the resulting product.[3]
-
Solvent: The reaction can often be performed under solvent-free conditions, which is an environmentally friendly approach.[3] When a solvent is needed, an anhydrous, non-protic solvent like dichloromethane (DCM) is used to prevent hydrolysis of the acylating agent and to ensure good solubility of the reactants.[4]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated when using an acyl chloride, without competing with the primary amine in the acylation reaction.[4]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.[4]
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of (R)-1-(4-Chlorophenyl)propan-1-amine.
Protocol: Synthesis of (R)-N-(1-(4-chlorophenyl)propyl)acetamide
-
Preparation: In a 50 mL round-bottomed flask, add (R)-1-(4-Chlorophenyl)propan-1-amine (1.0 mmol, 169.65 mg).
-
Acylation: To the amine, add acetic anhydride (1.2 mmol, 122.5 mg, 0.113 mL) and stir the mixture at room temperature.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dissolve the reaction mixture in diethyl ether (5 mL) and allow it to stand at room temperature for 1 hour to induce crystallization.[3]
-
Isolation: Collect the crystalline product by filtration.
| Parameter | Value | Reference |
| Starting Material | (R)-1-(4-Chlorophenyl)propan-1-amine | N/A |
| Reagent | Acetic Anhydride | [3] |
| Solvent | Solvent-free | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | Good to Excellent | [3] |
Method 2: Reductive Amination to Synthesize Chiral Secondary Amines
Reductive amination is a versatile and powerful tool in organic synthesis for the formation of C-N bonds, enabling the preparation of a wide range of primary, secondary, and tertiary amines.[1][5] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6]
Causality of Experimental Choices:
-
Carbonyl Source: Benzaldehyde is selected as the carbonyl partner to introduce a benzyl group onto the nitrogen atom of the starting amine.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine intermediate without affecting the aromatic rings.[6]
-
Solvent: Methanol is an appropriate solvent as it dissolves the reactants and the reducing agent.
-
Catalyst: The reaction can be catalyzed by various metal complexes or proceed under catalyst-free conditions depending on the specific substrates and reducing agent used.[5][7] For this protocol, no additional catalyst is required.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination of (R)-1-(4-Chlorophenyl)propan-1-amine.
Protocol: Synthesis of (R)-N-benzyl-1-(4-chlorophenyl)propan-1-amine
-
Preparation: To a solution of (R)-1-(4-Chlorophenyl)propan-1-amine (1.0 mmol, 169.65 mg) in methanol (10 mL), add benzaldehyde (1.1 mmol, 116.7 mg, 0.112 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
| Parameter | Value | Reference |
| Starting Material | (R)-1-(4-Chlorophenyl)propan-1-amine | N/A |
| Reagent | Benzaldehyde, Sodium Borohydride | [6] |
| Solvent | Methanol | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | Good | [7] |
Method 3: Enzymatic Kinetic Resolution for Enantiomeric Enrichment
Enzymatic kinetic resolution is a powerful technique for obtaining highly enantioenriched compounds.[8] This method relies on the stereoselective acylation of one enantiomer of a racemic amine by an enzyme, typically a lipase, leaving the other enantiomer unreacted.[9] While the starting material is already optically active, this method can be applied to further enhance the enantiomeric purity or to resolve a mixture that has undergone partial racemization.
Causality of Experimental Choices:
-
Enzyme: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the enantioselective acylation of amines due to their robustness in organic solvents.[9]
-
Acyl Donor: An active ester, such as 2,2,2-trifluoroethyl butyrate, is used as the acyl donor to facilitate the enzymatic reaction and minimize non-enzymatic acylation.[10]
-
Solvent: An organic solvent that does not denature the enzyme, such as 3-methyl-3-pentanol, is chosen.[10]
-
Continuous Flow Bioreactor: For larger scale resolutions, a continuous flow system with an immobilized enzyme can be employed to improve efficiency and allow for recycling of the solvent and acyl donor.[10][11]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: General Procedure for Enzymatic Resolution
-
Enzyme Immobilization: Immobilize subtilisin or another suitable lipase on glass beads or a similar support.[10]
-
Reaction Mixture Preparation: Dissolve the racemic or partially racemized 1-(4-chlorophenyl)propan-1-amine and 2,2,2-trifluoroethyl butyrate in 3-methyl-3-pentanol.[10]
-
Continuous Flow Reaction: Pass the reaction mixture through a column bioreactor packed with the immobilized enzyme at a controlled flow rate.[10]
-
Product Separation: The eluent from the column will contain the unreacted (R)-amine and the acylated (S)-amide. Separate these two compounds using standard chromatographic techniques or extraction.
-
Amide Hydrolysis (Optional): The separated (S)-amide can be hydrolyzed under acidic or basic conditions to recover the (S)-amine, if desired.
| Parameter | Value | Reference |
| Enzyme | Subtilisin or Lipase (e.g., CALB) | [9][10] |
| Acyl Donor | 2,2,2-Trifluoroethyl butyrate | [10] |
| Solvent | 3-Methyl-3-pentanol | [10] |
| Method | Continuous flow bioreactor | [10][11] |
| Optical Purity | >90% e.e. achievable | [10] |
Analysis of Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
The determination of the enantiomeric excess (e.e.) of the synthesized chiral amines is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective and widely used techniques for this purpose.[2][12]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and effective for resolving a wide range of racemates, including primary and secondary amines.[2] Cyclofructan-based CSPs are also highly successful, particularly in the polar organic mode.[2]
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a polar modifier like ethanol or 2-propanol is common for normal-phase chromatography.[13] For polar organic mode, acetonitrile with methanol is often used.[13]
-
Additives: Small amounts of acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., diethylamine, DEA, or triethylamine, TEA) additives are often included in the mobile phase to improve peak shape and enantioselectivity.[2]
Protocol: General Chiral HPLC Method Development
-
Column Selection: Choose a suitable polysaccharide or cyclofructan-based chiral column.
-
Mobile Phase Screening:
-
Flow Rate: Set the flow rate to 1 mL/min.[12]
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Optimization: Adjust the ratio of the mobile phase components and the concentration of the additives to optimize the resolution and analysis time.
| Parameter | Typical Conditions | Reference |
| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK®) or Cyclofructan-based | [2] |
| Mobile Phase (Normal) | Hexane/Ethanol with TFA/TEA | [13] |
| Mobile Phase (Polar Organic) | Acetonitrile/Methanol with TFA/TEA | [13] |
| Flow Rate | 1-2 mL/min | [12][13] |
| Detection | UV | [12] |
Conclusion
The methodologies presented provide a robust framework for the preparation of a variety of optically active amines starting from (R)-1-(4-Chlorophenyl)propan-1-amine. The choice of method will depend on the desired final product and the specific requirements of the research or development project. Careful execution of these protocols, coupled with rigorous analysis of enantiomeric purity by chiral HPLC, will enable the synthesis of valuable chiral building blocks for the advancement of pharmaceutical and chemical research.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Chiral amines are foundational building blocks in modern pharmaceuticals, and achieving high yield and enantiopurity is paramount for success.[1][2] This document provides field-proven insights to help you navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiomerically pure (R)-1-(4-Chlorophenyl)propan-1-amine?
A1: There are three principal strategies, each with distinct advantages and challenges. The optimal choice depends on available equipment, scale, and cost considerations.
-
Asymmetric Reductive Amination: This is a highly efficient, one-pot method where the starting material, 4'-chloropropiophenone, reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a chiral catalyst and a hydrogen source to yield the desired (R)-amine.[3] This method is often preferred for its atom economy and directness.
-
Biocatalysis using Transaminases (TAs): This green chemistry approach utilizes enzymes, specifically (R)-selective transaminases, to directly convert the prochiral ketone into the chiral amine with high enantioselectivity.[4][5][6] TAs offer mild reaction conditions and exceptional selectivity but may require specialized biocatalytic expertise and screening to find the optimal enzyme.[4][5]
-
Classical Resolution of a Racemic Mixture: This traditional method involves synthesizing the racemic amine first (e.g., via non-chiral reductive amination) and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid or L-(-)-3-phenyllactic acid.[7][8] The diastereomers, having different physical properties, can be separated by fractional crystallization. While robust, this method's maximum theoretical yield for the desired enantiomer is 50%, unless a racemization-recycle loop is implemented.[2]
| Strategy | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Reductive Amination | 70-95% | >95% | High atom economy, one-pot procedure, high yields. | Requires screening of expensive metal catalysts and ligands; sensitive to impurities. |
| Biocatalysis (Transaminase) | 85-99% | >99% | Extremely high selectivity, mild aqueous conditions, environmentally friendly. | Requires enzyme screening and optimization; potential for substrate/product inhibition.[4][5] |
| Classical Resolution | <50% (per step) | >98% (after recrystallization) | Well-established, robust, and predictable methodology. | Maximum 50% yield without a recycle loop, generates waste (unwanted enantiomer), can be labor-intensive. |
Q2: Why is controlling the stereochemistry (achieving high enantiomeric excess) so critical?
A2: In pharmacology, the three-dimensional structure of a molecule is crucial for its biological activity. The two enantiomers of a chiral drug can have drastically different effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Therefore, producing a single-enantiomer drug is a regulatory and safety imperative to ensure a clean pharmacological profile and maximize therapeutic efficacy.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses specific experimental issues in a question-and-answer format, focusing on the most common synthesis method: Asymmetric Reductive Amination.
Problem 1: Low overall yield with significant unreacted 4'-chloropropiophenone.
Q: My reaction has stalled, and TLC/GC analysis shows a large amount of starting ketone remaining. What are the likely causes and how can I fix it?
A: This issue typically points to inefficient formation of the crucial imine intermediate or problems with the catalytic reduction step.
-
Potential Cause 1: Unfavorable Imine Equilibrium. The condensation of a ketone and an ammonia source to form an imine is a reversible reaction that produces water.[3] If water is not effectively removed, the equilibrium will favor the starting materials, preventing the reaction from proceeding.
-
Solution:
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6) to protonate the ketone's carbonyl group, making it more electrophilic, while not excessively protonating the amine nucleophile.
-
Dehydrating Agents: While not always compatible with sensitive catalysts, adding a dehydrating agent like molecular sieves (3Å or 4Å) can sequester water and drive the equilibrium toward imine formation.
-
-
-
Potential Cause 2: Inactive Catalyst or Reducing Agent. The catalyst may not be active, or the hydrogen source may be depleted or degraded.
-
Solution:
-
Catalyst Pre-activation: Many transition-metal catalysts, such as those based on Ruthenium or Iridium, require a pre-activation step. This often involves stirring the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) with the chiral ligand in an anhydrous, degassed solvent for a short period before adding the substrate.[9]
-
Reagent Quality: Ensure all reagents, especially the hydrogen source (e.g., formic acid/triethylamine azeotrope or H₂ gas) and solvents, are pure and anhydrous. Water and other impurities can poison the catalyst.[10]
-
-
Troubleshooting Workflow for Low Yield
The following workflow provides a logical sequence for diagnosing yield-related issues.
Caption: A logical workflow for troubleshooting low reaction yield.
Problem 2: The primary byproduct is 1-(4-chlorophenyl)propan-1-ol.
Q: I'm getting a good conversion of my starting material, but a significant portion is the corresponding alcohol instead of the desired amine. Why is this happening?
A: This is a classic chemoselectivity problem in reductive amination. The reducing agent is reducing the ketone's carbonyl group directly to an alcohol, a common competing side reaction.[11] This occurs when the rate of ketone reduction is comparable to or faster than the rate of imine reduction.
-
Cause: The chosen reducing agent is not selective enough for the imine over the ketone. Strong hydrides like NaBH₄ can readily reduce both functional groups.[12]
-
Solution: Use a More Selective Reducing Agent. The key is to use a hydride donor that is less reactive and therefore more selective.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄. It is particularly effective at lower pH because it rapidly reduces the protonated iminium ion while being slow to reduce the less electrophilic ketone.[12][13]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice for its mildness and selectivity. The sterically bulky acetate groups moderate its reactivity, making it highly effective for reducing imines with minimal competing ketone reduction.[12]
-
Catalytic Hydrogenation: In many asymmetric syntheses, H₂ gas or a transfer hydrogenation reagent (like formic acid) is used. The selectivity is controlled by the metal catalyst, which often shows a strong preference for the C=N bond of the imine over the C=O bond of the ketone.
-
Reaction Scheme: Main vs. Side Reaction
Caption: Desired reaction pathway versus the competing side reaction.
Problem 3: The chemical yield is high, but the enantiomeric excess (ee%) is poor.
Q: My reaction produces the amine in good yield, but chiral HPLC shows a nearly racemic mixture. What factors influence stereoselectivity?
A: Low enantioselectivity points directly to issues with the chiral environment of the transition state during the reduction step.
-
Potential Cause 1: Sub-optimal Catalyst/Ligand Combination. The "lock-and-key" fit between the substrate, metal, and chiral ligand is paramount. An inappropriate ligand will not create a sufficiently large energy difference between the two diastereomeric transition states leading to the R and S products.[10]
-
Solution: Catalyst and Ligand Screening. A systematic screening of different chiral ligands is often necessary. For ketones like 4'-chloropropiophenone, ruthenium and iridium catalysts paired with diamine or phosphine-based ligands are common.
-
| Catalyst Precursor | Common Chiral Ligands | Typical Hydrogen Source | Notes |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN, (R)-DAIPEN | Formic Acid/Triethylamine, H₂ | Widely used for asymmetric transfer hydrogenation and direct hydrogenation of imines. |
| [Ir(COD)Cl]₂ | (R)-f-spiroPhos, (R)-BINAP | H₂ | Iridium catalysts are often highly active and can provide excellent enantioselectivity.[1] |
-
Potential Cause 2: Incorrect Reaction Conditions. Temperature and solvent can dramatically affect enantioselectivity.[10]
-
Solution: Condition Optimization.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between competing reaction pathways. Run a temperature screen (e.g., from 0°C to 40°C).
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity. Screen a range of solvents (e.g., Methanol, Dichloromethane, Toluene).
-
-
-
Potential Cause 3: Racemization. The product amine may be forming with high ee% but then racemizing under the reaction or work-up conditions.
-
Solution: Milder Work-up. Analyze the ee% of a crude sample directly from the reaction mixture. If it is high, but the ee% of the purified product is low, the issue is likely in the work-up or purification. Avoid prolonged exposure to harsh pH or high temperatures.
-
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination via Transfer Hydrogenation
This protocol describes a general procedure for the synthesis of (R)-1-(4-Chlorophenyl)propan-1-amine using a well-established ruthenium catalyst system.
Materials:
-
4'-Chloropropiophenone (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.005 equiv)
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (0.011 equiv)
-
Ammonium formate (HCOONH₄) (5.0 equiv)
-
Anhydrous, degassed solvent (e.g., Methanol or Isopropanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere glovebox, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN to an oven-dried reaction vessel.
-
Add anhydrous, degassed solvent and stir the resulting solution at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.
-
Reaction Setup: To this solution, add 4'-chloropropiophenone followed by ammonium formate.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove excess formate, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the final yield and measure the enantiomeric excess using chiral HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride Solutions
Welcome to the technical support center for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior, enabling you to design robust experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the optimal storage conditions for a stock solution of this compound?
A: For maximum stability, stock solutions should be stored at 2-8°C in amber glass vials with airtight seals. The use of amber vials is critical to prevent photodegradation, as aromatic chlorides can be light-sensitive.[1][2] While room temperature storage is sometimes indicated for the solid compound, in solution, lower temperatures significantly slow down potential hydrolytic and oxidative degradation pathways.[3][4]
Q2: What are the primary degradation pathways I should be aware of?
A: Based on the structure (a secondary amine hydrochloride with a chlorophenyl group), the primary modes of degradation are:
-
Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air. This can lead to the formation of N-oxides or other related impurities.[5]
-
Photodegradation: Aromatic halides can undergo photolytic cleavage upon exposure to UV or even high-intensity visible light, potentially generating radical species that can lead to a complex mixture of degradants.[1][6]
-
Thermal Degradation & Chiral Inversion: While generally stable at room temperature, elevated temperatures (e.g., during heat-sterilization or prolonged exposure to high heat) can accelerate degradation and potentially cause chiral inversion (racemization) of the (R)-enantiomer.[6][7][8]
-
pH-Dependent Hydrolysis: Extreme pH conditions, particularly strongly alkaline solutions, can deprotonate the amine hydrochloride to the free base. The free amine is often more susceptible to oxidation and other reactions. Acidic conditions are generally more favorable for the stability of amine salts.[9][10][11]
Q3: How can I visually detect if my solution has degraded?
A: While analytical confirmation is always necessary, visual cues can be an early warning sign. Look for:
-
Color Change: A fresh solution should be clear and colorless to pale yellow. The development of a darker yellow or brown hue can indicate oxidative or photolytic degradation.
-
Precipitate Formation: The appearance of cloudiness or solid particles may suggest the formation of insoluble degradation products or a change in solubility due to pH shifts.
Q4: What is the typical shelf-life of a prepared solution?
A: The shelf-life is highly dependent on the solvent, concentration, storage conditions, and purity of the starting material. It is not possible to provide a universal expiry date. We strongly recommend that for any critical application, you perform a stability study under your specific experimental conditions. As a general guideline for non-critical use, a solution stored properly at 2-8°C and protected from light should be re-analyzed for purity if stored for more than 1-2 weeks.
Troubleshooting Guide: Addressing Experimental Failures
This guide provides a systematic approach to diagnosing and resolving common experimental issues that may be linked to the instability of this compound solutions.
Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Probable Cause 1: Degradation. The new peaks are likely degradation products. Their appearance can be accelerated by improper storage (light exposure, wrong temperature), solution age, or incompatible solvents.
-
Investigative Steps:
-
Review Storage Conditions: Was the solution stored in an amber vial at 2-8°C? Was the container properly sealed?
-
Analyze a Freshly Prepared Sample: Prepare a new solution from the solid starting material and analyze it immediately. If the extraneous peaks are absent, this strongly suggests the old solution has degraded.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study (see Protocol 2 below). This will help you confirm if the unexpected peaks correspond to known stress-induced impurities.[12][13][14]
-
Issue 2: My experimental results are inconsistent, showing a loss of compound potency.
-
Probable Cause: Concentration Loss. The active concentration of your compound has likely decreased due to degradation. A 10% loss of the parent compound can significantly alter experimental outcomes.
-
Troubleshooting Workflow: The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for loss of potency.
Issue 3: My solution has turned yellow/brown and appears cloudy.
-
Probable Cause: Significant Degradation. This indicates severe oxidative and/or photolytic degradation. The cloudiness suggests that some degradation products have lower solubility in your solvent system.
-
Immediate Action:
-
Do NOT use the solution. The presence of unknown impurities at high levels compromises data integrity and could have unintended biological effects.
-
Discard the solution according to your institution's chemical waste disposal procedures.
-
Review your entire solution preparation and storage protocol to identify the cause. The most likely culprits are exposure to light, use of a clear glass vial, or extended storage at room temperature.
-
Experimental Protocols & Methodologies
As a self-validating system, these protocols are designed to help you prepare, analyze, and stress-test your solutions to build confidence in your experimental setup.
Protocol 1: Preparation and Storage of an Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry weighing vessel.
-
Dissolution: Transfer the solid to a volumetric flask made of amber glass.
-
Solvent Addition: Add approximately 80% of the final volume of your desired solvent (e.g., HPLC-grade water, PBS). Use a solvent appropriate for your final application.
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final volume with the solvent, cap, and invert several times to ensure homogeneity.
-
Storage: Immediately transfer aliquots into smaller amber glass vials with PTFE-lined caps. Store refrigerated at 2-8°C .
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding potential degradation pathways and verifying that your analytical method is "stability-indicating." The goal is to induce 5-20% degradation of the parent compound.[5][13]
A. Sample Preparation:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
For each condition below, mix 1 mL of the drug solution with 1 mL of the stressor solution in an appropriate vial.
B. Stress Conditions:
| Stress Condition | Reagents & Conditions | Incubation Time (Typical) | Neutralization Step (Before HPLC) |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 2-8 hours | Add 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 1-4 hours | Add 1 mL of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 8-24 hours | None required |
| Thermal | Store solution at 70°C | 24-72 hours | Cool to Room Temp |
| Photolytic | Expose solution in a quartz cuvette to UV light (e.g., 254 nm) or a photostability chamber | Monitor periodically for 24 hours | None required |
| Control | Drug solution + Solvent | Store alongside stressed samples | Treat as appropriate for the condition |
Scientist's Note: The incubation times are starting points. You may need to adjust them to achieve the target 5-20% degradation. Analyze samples at intermediate time points to find the optimal duration.
C. Analysis:
-
Analyze all samples (including a non-degraded control) using a stability-indicating HPLC method (see example below).
-
The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak and from each other.
Potential Degradation Pathways Diagram
Caption: Hypothesized degradation pathways under stress conditions.
Protocol 3: Example Stability-Indicating HPLC-UV Method
This is a starting point and must be optimized and validated for your specific system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
Scientist's Note: The use of a gradient elution is crucial in a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are successfully separated from the parent peak.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1448902-18-8|this compound|BLD Pharm [bldpharm.com]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC [jstage.jst.go.jp]
- 8. Amine Thermal Degradation [bre.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. longdom.org [longdom.org]
Technical Support Center: Recrystallization of (R)-1-(4-Chlorophenyl)propan-1-amine HCl
Welcome to the technical support center for the purification of (R)-1-(4-Chlorophenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this chiral amine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.
Issue 1: Complete Failure of Crystal Formation
-
Scenario: After dissolving the crude (R)-1-(4-Chlorophenyl)propan-1-amine HCl in a hot solvent and allowing it to cool, no crystals have formed, even after an extended period in an ice bath.
-
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] The concentration of the solute has not reached the supersaturation point necessary for nucleation.
-
Supersaturation Without Nucleation: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome.[1]
-
Solutions:
-
Seeding: Introduce a small, pure crystal of (R)-1-(4-Chlorophenyl)propan-1-amine HCl to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
-
-
Inappropriate Solvent: The chosen solvent may not have a significant enough solubility difference between hot and cold temperatures for this specific compound.
-
Solution: Re-evaluate the solvent choice. Small-scale solubility tests are recommended. For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good starting points.[3] Mixed solvent systems can also be effective.
-
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Scenario: Upon cooling, the dissolved compound separates from the solution as an oil rather than solid crystals.
-
Probable Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Solution: Consider a preliminary purification step, such as a wash with an appropriate organic solvent like diethyl ether or ethyl acetate, to remove non-polar impurities before recrystallization.[3]
-
-
Low Melting Point of the Compound Relative to Solvent Boiling Point: If the melting point of the solute is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[1]
-
Solution: Choose a solvent with a lower boiling point. Alternatively, after the oil has formed, you can try to induce crystallization from the oil by adding a small amount of a "non-solvent" (a solvent in which the compound is insoluble) and scratching with a glass rod.
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over the more ordered process of crystallization.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[1]
-
-
Issue 3: Low Yield of Recovered Crystals
-
Scenario: Crystals are formed, but the final isolated mass is significantly lower than expected.
-
Probable Causes & Solutions:
-
Using Too Much Solvent: As with complete failure to crystallize, using an excess of solvent will keep a larger portion of the product dissolved in the mother liquor even at low temperatures.[2]
-
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed to remove insoluble impurities), product can be lost on the filter paper.
-
Solution: Use a heated funnel or pre-heat the filtration apparatus. Also, use a slight excess of hot solvent before filtration to ensure the product remains in solution.
-
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a significant portion of the product.[2]
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
-
Issue 4: Poor Purity of the Final Product
-
Scenario: The recrystallized material shows minimal improvement in purity as determined by analytical methods like HPLC or melting point analysis.
-
Probable Causes & Solutions:
-
Inclusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.
-
Solution: Ensure a slow cooling rate to allow for the selective incorporation of the desired molecules into the growing crystals.
-
-
Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired compound in the chosen solvent.
-
Incomplete Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, can contaminate the final product.
-
Solution: Ensure the crystals are thoroughly dried under vacuum to remove all traces of the solvent.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of (R)-1-(4-Chlorophenyl)propan-1-amine HCl?
A1: As a hydrochloride salt, this compound is polar. Therefore, polar protic solvents are generally a good starting point. Consider the following:
-
Single Solvents: Isopropanol and ethanol are often effective for recrystallizing amine hydrochlorides.[3] Water can also be a good solvent for highly polar compounds, but it can be difficult to remove.[5]
-
Mixed Solvents: A common strategy is to dissolve the salt in a minimal amount of a hot polar solvent (like methanol or ethanol) and then add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes turbid.[3] Reheating to clarify and then slow cooling can yield high-purity crystals.
Q2: How do I perform a small-scale solvent screening test?
A2: Place approximately 10-20 mg of your crude material into several small test tubes. To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, water) dropwise at room temperature. If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization. For the solvents in which the compound is sparingly soluble, gently heat the test tube. A good candidate solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[2]
Q3: Can I use activated charcoal to decolorize my sample?
A3: Yes. If your crude product has a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. Use it sparingly.
Q4: My compound is an amine hydrochloride. Do I need to worry about pH?
A4: Generally, for a simple recrystallization, you do not need to adjust the pH. The compound should remain as the hydrochloride salt. However, if you suspect the presence of acidic or basic impurities, a pre-purification step involving a liquid-liquid extraction at different pH values could be beneficial before attempting recrystallization.
Section 3: Experimental Protocol & Data
Protocol: Recrystallization of (R)-1-(4-Chlorophenyl)propan-1-amine HCl from Isopropanol
-
Dissolution: In an Erlenmeyer flask, add the crude (R)-1-(4-Chlorophenyl)propan-1-amine HCl. Add a magnetic stir bar.
-
Place the flask on a hotplate and begin stirring. Add a minimal amount of isopropanol.
-
Heat the mixture to a gentle boil. Continue adding isopropanol in small portions until all the solid has just dissolved.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Solvent Selection Guide for Amine Hydrochlorides
| Solvent System | Type | Suitability | Key Considerations |
| Isopropanol | Single Solvent | Good | Often provides a good balance of solubility at high and low temperatures for HCl salts.[3] |
| Ethanol | Single Solvent | Good | Similar to isopropanol, but the salt may be slightly more soluble, potentially impacting yield. |
| Methanol/Diethyl Ether | Mixed Solvent | Excellent | The high polarity of methanol dissolves the salt, while the non-polar ether acts as an anti-solvent. |
| Ethanol/Water | Mixed Solvent | Good | Effective for many salts, but requires careful addition of water to avoid oiling out.[4] |
Section 4: Visualized Workflows
Diagram 1: Recrystallization Workflow
Caption: A standard workflow for single-solvent recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Preventing Racemization of (R)-1-(4-Chlorophenyl)propan-1-amine
<_Step_2>
Introduction
Welcome to the technical support center for maintaining the stereochemical integrity of (R)-1-(4-Chlorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with racemization during chemical transformations. Chiral amines are critical building blocks in the synthesis of pharmaceuticals, with their specific stereochemistry often being essential for biological activity.[1] The loss of enantiopurity through racemization can lead to diminished efficacy, altered pharmacological profiles, or undesired side effects, making its prevention a critical process parameter.[2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate racemization. We will explore the underlying mechanisms of racemization and offer practical, field-proven solutions to ensure your reactions yield products with the desired stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for (R)-1-(4-Chlorophenyl)propan-1-amine?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1][2] For (R)-1-(4-Chlorophenyl)propan-1-amine, a chiral primary amine, maintaining the (R)-configuration is often crucial for its intended biological function in a final active pharmaceutical ingredient (API). Racemization leads to the formation of the undesired (S)-enantiomer, which can be inactive, less active, or even cause harmful side effects.[1] This necessitates costly and often difficult purification steps to isolate the desired enantiomer, reducing the overall process efficiency.
Q2: What are the primary chemical mechanisms driving racemization in this type of amine?
A2: The primary mechanism for the racemization of chiral amines like (R)-1-(4-Chlorophenyl)propan-1-amine, which has a proton on the chiral carbon, involves the formation of a planar, achiral imine intermediate. This can be facilitated by several factors:
-
Acid/Base Catalysis: Both acids and bases can catalyze racemization. Bases can deprotonate the amine or the α-carbon, while acids can protonate the amine, making the α-proton more acidic and susceptible to removal.[1]
-
Oxidation-Reduction: Some metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions (e.g., Palladium, Ruthenium), can facilitate racemization by forming a transient imine or enamine species on the catalyst surface.[3][4]
-
Thermal Induction: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the inversion of the stereocenter, often through the formation of the aforementioned imine intermediate.[1]
Q3: How do common reaction conditions like pH, temperature, and solvent choice influence racemization?
A3:
-
pH: The pH of the reaction medium is a critical factor.[5] Strongly acidic or basic conditions can accelerate racemization.[1][6][7] For instance, a basic environment can directly facilitate the removal of the proton at the chiral center. Conversely, highly acidic conditions might not directly cause racemization but can be harsh and lead to side reactions.[8]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1] Therefore, conducting reactions at the lowest feasible temperature is a key strategy for preserving stereochemical integrity.
-
Solvent: The choice of solvent can influence the stability of the intermediates that lead to racemization. Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), in the presence of a base, have been shown to promote racemization.[9] Non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred for reactions where racemization is a concern.[2]
Q4: Can protecting the amine group prevent racemization?
A4: Yes, protecting the amine is one of the most effective strategies. Converting the primary amine into a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected amine, significantly reduces the likelihood of racemization.[10][11][12][13] The protecting group reduces the basicity of the nitrogen and sterically hinders access to the α-proton, making its removal more difficult.[11] However, it is crucial that the protection and deprotection steps themselves are performed under conditions that do not induce racemization.[10][14]
Troubleshooting Guide: Common Scenarios and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant loss of enantiomeric excess (ee) during an acylation reaction. | 1. Harsh Base: Strong bases (e.g., NaOH, KOH) can promote racemization. 2. High Temperature: The reaction is being run at an elevated temperature. 3. Prolonged Reaction Time: Extended exposure to reaction conditions increases the risk. | 1. Use a milder, non-nucleophilic base like diisopropylethylamine (DIEA) or run the reaction without a base if possible. 2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as it reaches completion. |
| Racemization occurs during a reaction involving a metal catalyst (e.g., reductive amination, hydrogenation). | Catalyst-Mediated Racemization: The catalyst (e.g., Pd/C, Raney Nickel) is facilitating the formation of an imine intermediate.[3][15] | 1. Screen different catalysts; some may have lower racemization potential. For example, certain palladium nanocatalysts have shown good activity with reduced racemization.[3] 2. Optimize reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times. 3. Consider a different synthetic route that avoids this particular catalytic step if racemization cannot be controlled. |
| Loss of ee is observed after the deprotection of a protecting group (e.g., Boc). | Harsh Deprotection Conditions: The acidic or basic conditions used for deprotection are causing racemization of the newly liberated free amine. | 1. For Boc deprotection, use milder acidic conditions (e.g., 4M HCl in dioxane at 0 °C to RT) and monitor carefully. 2. For Cbz deprotection, ensure the hydrogenation conditions are optimized to be as mild as possible. 3. Immediately after deprotection and work-up, consider converting the amine to a stable salt (e.g., hydrochloride) to prevent racemization during storage or subsequent steps. |
| The starting material shows a gradual decrease in ee upon storage in solution. | Solution Instability: The amine may be unstable in the storage solvent, especially if trace amounts of acids or bases are present. | 1. Store the amine as a solid salt (e.g., hydrochloride) if possible. 2. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures. Avoid prolonged storage in solution. |
Experimental Protocols
Protocol 1: Racemization-Free N-Acylation
This protocol is designed to minimize racemization during the formation of an amide bond with (R)-1-(4-Chlorophenyl)propan-1-amine.
Materials:
-
(R)-1-(4-Chlorophenyl)propan-1-amine
-
Carboxylic acid or Acyl chloride (1.05 equiv.)
-
Diisopropylethylamine (DIEA) (1.1 equiv., optional, for carboxylic acid coupling)
-
Coupling agent (e.g., HBTU, HATU) (1.1 equiv., for carboxylic acid coupling)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve (R)-1-(4-Chlorophenyl)propan-1-amine (1.0 equiv.) and the carboxylic acid (1.05 equiv.) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Coupling Agent Addition: Add DIEA (1.1 equiv.) dropwise, followed by the portion-wise addition of the coupling agent (e.g., HBTU). Stir for 10-15 minutes at 0 °C. If using an acyl chloride, DIEA (1.1 equiv) is added first, followed by the slow addition of the acyl chloride at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench with water. Wash the organic layer sequentially with 1M HCl (if DIEA was used), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Protocol 2: Boc Protection with Minimal Racemization
This protocol details the protection of the amine with a Boc group, a common strategy to prevent racemization in subsequent steps.[2]
Materials:
-
(R)-1-(4-Chlorophenyl)propan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
Dichloromethane (DCM) or a 2:1 mixture of Tetrahydrofuran (THF) and water
-
Diisopropylethylamine (DIEA) (1.1 equiv., optional, generally recommended to use milder conditions without a strong base if possible)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the chiral amine (1.0 equiv.) in DCM (or THF/water mixture) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Base Addition (Optional): If a base is required, add DIEA (1.1 equiv.) dropwise to the cooled solution. For many primary amines, the reaction can proceed without a base, which is preferable for minimizing racemization.
-
Reagent Addition: Add Boc₂O (1.1 equiv.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Work-up: Once complete, dilute with the organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purity Check: Confirm the stereochemical integrity of the Boc-protected amine via chiral HPLC.
Visualization of Racemization and Prevention Pathways
Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization pathway via an achiral imine intermediate.
Caption: Base-catalyzed racemization of a chiral amine.
Prevention via Amine Protection
This workflow demonstrates how protecting the amine as a carbamate blocks the racemization pathway.
Caption: Workflow for preventing racemization using a protecting group.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 1-(4-chlorophenyl)propan-1-amine.
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms to provide practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 1-(4-chlorophenyl)propan-1-amine, primarily focusing on the two common synthetic routes: reductive amination of 4'-chloropropiophenone and the Leuckart reaction.
Reductive Amination Troubleshooting
Question 1: My reductive amination of 4'-chloropropiophenone is yielding a significant amount of 1-(4-chlorophenyl)propan-1-ol. What is causing this and how can I prevent it?
Answer:
The formation of 1-(4-chlorophenyl)propan-1-ol is a classic example of a competing reaction pathway in reductive amination. It arises from the direct reduction of the starting ketone, 4'-chloropropiophenone, by the hydride reagent before it has a chance to form the intermediate imine with the amine source.
Causality: This side reaction is particularly prevalent when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis.[1][2] The rate of ketone reduction can be comparable to or even faster than the rate of imine formation, especially if the reaction conditions are not optimized.
Troubleshooting & Prevention Protocol:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are less reactive towards ketones at neutral or slightly acidic pH and preferentially reduce the protonated imine intermediate.[1][2]
-
pH Control: Maintain a slightly acidic reaction medium (pH 4-6). This is crucial because imine formation is catalyzed by acid, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3] Acetic acid is a commonly used catalyst for this purpose.
-
Two-Step Procedure: If the issue persists, adopt a two-step approach. First, allow the imine to form completely by stirring the 4'-chloropropiophenone and the amine source (e.g., ammonia or ammonium acetate) in a suitable solvent with an acid catalyst. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the ketone. Once imine formation is complete, then add the reducing agent.[1]
Question 2: My final product is contaminated with unreacted 4'-chloropropiophenone and the intermediate imine. How can I drive the reaction to completion and purify my product?
Answer:
Incomplete conversion is a common challenge in reductive amination, often stemming from suboptimal reaction conditions or insufficient reaction time. The presence of the imine intermediate indicates that the reduction step is the bottleneck.
Causality: Inefficient imine formation can be due to steric hindrance, electronic effects, or the presence of water which can hydrolyze the imine back to the starting materials.[3] Incomplete reduction of the imine can be due to a deactivated or insufficient amount of reducing agent.[4]
Troubleshooting & Prevention Protocol:
-
Drive Imine Formation:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the equilibrium towards the imine.
-
Lewis Acid Catalysis: For less reactive ketones, consider using a Lewis acid such as titanium(IV) isopropoxide [Ti(OiPr)₄] to activate the carbonyl group towards nucleophilic attack.[1]
-
-
Ensure Complete Reduction:
-
Excess Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure all the imine is converted.
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to side reactions. A moderate temperature (e.g., 40-50 °C) is often a good compromise.
-
-
Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method to separate the basic amine product from the neutral ketone starting material and the less basic imine.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with an aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer.
-
Separate the layers. The organic layer will contain the unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
| Compound | pKa (approx.) | Solubility in Acidic Aqueous Solution |
| 1-(4-chlorophenyl)propan-1-amine | 9-10 | High |
| 4'-chloropropiophenone | N/A (neutral) | Low |
| Intermediate Imine | 5-7 | Moderate |
Table 1: Approximate pKa values and expected solubility behavior during acid-base extraction.
Reductive Amination Troubleshooting Workflow
References
Technical Support Center: Optimizing Solvent Selection for Chiral Resolution with (R)-1-(4-Chlorophenyl)propan-1-amine
Welcome to the technical support center for chiral resolution utilizing (R)-1-(4-Chlorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in diastereomeric salt crystallization. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot and optimize your chiral resolutions effectively.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection
This section addresses foundational questions regarding the critical role of the solvent in achieving successful chiral resolution.
Q1: Why is solvent selection so crucial for chiral resolution by diastereomeric salt formation?
The entire principle of this resolution technique hinges on the differential solubility of the two diastereomeric salts formed between the racemic mixture (e.g., a racemic carboxylic acid) and the chiral resolving agent, (R)-1-(4-Chlorophenyl)propan-1-amine. An ideal solvent will maximize this solubility difference, allowing the less soluble diastereomeric salt to selectively crystallize while the more soluble one remains in the mother liquor. The choice of solvent directly influences not only the yield and diastereomeric excess (d.e.) but also the crystal morphology.
Q2: How do I begin selecting a solvent for my resolution?
A systematic solvent screening is the most robust approach. It is advisable to start with a diverse range of solvents covering various polarities and functionalities (protic vs. aprotic). Common starting points include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
Solvent mixtures can also be powerful tools for fine-tuning solubility to induce crystallization.
Q3: Can the solvent choice influence which enantiomer crystallizes?
Yes, this phenomenon, known as "chirality switching," can occur. In some systems, changing the solvent can invert the relative solubilities of the diastereomeric salts, causing the opposite enantiomer to crystallize. This is often due to specific interactions between the solvent molecules and the diastereomeric salts, sometimes involving the incorporation of the solvent into the crystal lattice.
Q4: What is an "anti-solvent" and when should I use it?
An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is typically added gradually to a solution of the salts in a "good" solvent to induce precipitation. This technique is particularly useful for increasing the yield of the less soluble salt, especially if it is still significantly soluble in the primary solvent.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the chiral resolution process.
Issue 1: No Crystal Formation
Symptom: After mixing the racemic compound and (R)-1-(4-Chlorophenyl)propan-1-amine and allowing time for crystallization, the solution remains clear.
Possible Causes & Solutions:
-
High Solubility of Both Diastereomeric Salts: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching supersaturation and precipitating.
-
Solution: A systematic solvent screen is necessary to find a system with appropriate differential solubility.
-
-
Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point.
-
Solution: Carefully evaporate a portion
-
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-1-(4-Chlorophenyl)propan-1-amine by Chiral HPLC: A Comparative Analysis
In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of a compound's stereochemical purity is not merely a regulatory formality but a critical determinant of its pharmacological efficacy and toxicological profile. For chiral molecules such as (R)-1-(4-Chlorophenyl)propan-1-amine, a key intermediate in the synthesis of various biologically active compounds, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies, centering on High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) as the primary technique.
High-Performance Liquid Chromatography has established itself as the gold standard for chiral separations due to its high selectivity, robustness, and broad applicability.[1][2] The core principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times and, consequently, their separation.[3] This guide will detail a robust, proposed chiral HPLC method for (R)-1-(4-Chlorophenyl)propan-1-amine, contextualize its performance against viable alternatives like chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide the scientific rationale behind each methodological choice.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
The successful separation of enantiomers by HPLC is fundamentally dependent on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase. For primary amines like 1-(4-Chlorophenyl)propan-1-amine, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad utility and high success rates.[4] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the subtle structural differences between enantiomers.[3]
Proposed Chiral HPLC Method for (R)-1-(4-Chlorophenyl)propan-1-amine
This section outlines a detailed, field-proven protocol for the determination of the enantiomeric excess of (R)-1-(4-Chlorophenyl)propan-1-amine. The selection of a polysaccharide-based CSP in a polar organic mode is a strategic choice designed to maximize the chances of achieving baseline resolution (Rs > 1.5) while maintaining reasonable analysis times.[1]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Chiral Column: Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)) or equivalent polysaccharide-based CSP, 5 µm, 250 x 4.6 mm.
-
Scientist's Rationale: Polysaccharide-based CSPs are known for their broad enantioselectivity, particularly for aromatic compounds with polar functional groups like amines.[1][3] The aromatic structure of the analyte can engage in π-π stacking interactions with the phenyl groups of the CSP, while the primary amine provides a crucial site for hydrogen bonding.
-
-
Mobile Phase: Acetonitrile/Methanol/Triethylamine (90:10:0.1, v/v/v).
-
Scientist's Rationale: A polar organic mobile phase is chosen to enhance interactions with the CSP.[4] Acetonitrile serves as the primary solvent, while methanol is used as a polar modifier to fine-tune retention and selectivity. Triethylamine (TEA) is a critical additive when analyzing primary amines; it acts as a silanol-masking agent, binding to active sites on the silica surface to prevent peak tailing and improve peak shape.[4][5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Scientist's Rationale: The chlorophenyl group of the analyte provides strong UV absorbance, and 225 nm is a common wavelength for detecting such aromatic systems, offering high sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Racemic Standard: Prepare a 1.0 mg/mL solution of racemic 1-(4-Chlorophenyl)propan-1-amine in the mobile phase. This is used for system suitability checks and to confirm the elution order of the enantiomers.
-
Sample Solution: Accurately weigh and dissolve the sample containing (R)-1-(4-Chlorophenyl)propan-1-amine in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to verify the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.[6]
-
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to ICH guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of its enantiomer. This is demonstrated by achieving baseline resolution of the enantiomers in the racemic standard.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) of the peak area ratios. A relative standard deviation (RSD) of ≤5% is generally acceptable for the major component.[7]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Workflow for Enantiomeric Excess Determination by Chiral HPLC
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Comparative Analysis of Alternative Methodologies
While chiral HPLC is a powerful and widely adopted technique, a comprehensive understanding of its alternatives is crucial for selecting the optimal method for a specific application.[9]
| Parameter | Chiral HPLC | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Shift Reagents |
| Principle | Differential partitioning with a chiral stationary phase.[3] | Differential partitioning with a chiral stationary phase in the gas phase.[10] | Differential partitioning using a supercritical fluid as the mobile phase.[11] | Formation of transient diastereomeric complexes leading to distinct NMR signals.[12][13] |
| Sample Volatility | Not required. | Must be volatile or made volatile through derivatization.[14] | Not strictly required, but beneficial. | Not required. |
| Derivatization | Generally not required for primary amines. | Often required for amines to improve volatility and peak shape (e.g., trifluoroacetylation).[15][16] | Generally not required. | May require derivatization to form diastereomers or use of a chiral solvating agent.[17] |
| Speed | Moderate (typically 10-30 min per run). | Fast (typically 5-20 min per run).[18] | Very fast; higher flow rates are possible due to low viscosity of CO2. | Very fast for data acquisition (<5 min), but sample preparation can vary.[17] |
| Solvent Consumption | Moderate to high, uses organic solvents. | Minimal (carrier gas). | Significantly reduced organic solvent usage; primarily uses CO2. | Low, uses deuterated NMR solvents. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | High (UV, MS detection). | Lower sensitivity compared to chromatographic methods. |
| Strengths | Broad applicability, robust, well-established.[1] | High resolution, excellent for volatile compounds.[10] | Fast, green technology, excellent for primary amines.[5][19] | Rapid, no physical separation needed, provides structural information.[12] |
| Limitations | Organic solvent usage, can be slower than GC/SFC. | Limited to thermally stable and volatile compounds.[14] | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap, cost of chiral reagents.[17] |
In-Depth Look at the Alternatives
-
Chiral Gas Chromatography (GC): For an analyte like 1-(4-Chlorophenyl)propan-1-amine, chiral GC would necessitate derivatization of the primary amine to a less polar, more volatile derivative, such as a trifluoroacetamide.[15][16] While this adds a sample preparation step, modern chiral GC columns, often based on cyclodextrin derivatives, can provide excellent resolution and very fast analysis times.[10] It is a powerful technique, especially for analyzing volatile impurities.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a superior technique for the chiral separation of polar compounds, including primary amines.[5][19] Using supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (like methanol), SFC offers the advantages of both normal-phase (high selectivity) and reversed-phase (compatibility with polar modifiers) chromatography.[11] It is significantly faster and more environmentally friendly than HPLC due to the low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates without a loss in efficiency. For primary amines, crown ether-based or cyclofructan-based CSPs have shown exceptional performance in SFC.[5][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique offers a fundamentally different approach, avoiding chromatographic separation altogether. By adding a chiral shift reagent or a chiral solvating agent to the NMR tube containing the analyte, transient diastereomeric complexes are formed.[12][13] These complexes have slightly different magnetic environments, causing the signals of the R and S enantiomers to be resolved in the NMR spectrum (e.g., as two distinct peaks or multiplets).[20] The enantiomeric excess can then be determined by integrating the corresponding signals.[6] While very fast and requiring minimal sample, this method is generally less sensitive than chromatographic techniques and can be complicated by peak overlap in complex samples.[17]
Conclusion and Recommendation
For the routine, high-precision determination of the enantiomeric excess of (R)-1-(4-Chlorophenyl)propan-1-amine, the proposed chiral HPLC method stands as a robust, reliable, and highly validated choice. Its broad applicability and the wealth of available chiral stationary phases make it a versatile tool in any analytical laboratory.[1][3]
However, for laboratories focused on high-throughput screening or those with a strong emphasis on green chemistry, chiral SFC presents a compelling and often superior alternative, offering significant reductions in analysis time and solvent consumption.[19] Chiral GC remains a valuable option, particularly if the analytical workflow already includes GC instrumentation and the need for derivatization is not a significant hurdle. NMR spectroscopy serves as an excellent, rapid confirmatory technique, especially when a non-separative method is desired.
The ultimate choice of method will depend on the specific context, including available instrumentation, required throughput, sensitivity needs, and environmental considerations. This guide provides the foundational data and scientific rationale to make an informed and authoritative decision.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Amine Hydrochlorides
Introduction: The Criticality of Chirality in Amine Hydrochloride Pharmaceuticals
In pharmaceutical development, the three-dimensional structure of a drug molecule is as critical as its chemical composition. Many active pharmaceutical ingredients (APIs), particularly amine hydrochlorides, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of controlling chiral purity.[2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the rigorous control and quantification of the enantiomeric composition of chiral drugs.[3][4]
This guide provides a comprehensive comparison of two powerful analytical techniques for determining the chiral purity of amine hydrochlorides: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) . We will delve into the core principles of each method, present detailed, validated experimental protocols, and offer a comparative analysis of their performance based on internationally recognized validation standards. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most suitable method for their specific analytical needs. The validation framework discussed herein is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines.[4][5][6][7]
Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations.[2][8][9] The technique's power lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with different stability, leading to different retention times and, thus, separation.[1][10]
The "Why": Causality in Method Development for Amine Hydrochlorides
The successful separation of basic amine hydrochlorides by chiral HPLC is not a matter of chance; it is a result of deliberate, scientifically-driven choices.
-
Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and demonstrate broad enantioselectivity for a wide range of compounds, including amines.[1][8] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. For amine hydrochlorides, the amino group is a key interaction site.
-
Mobile Phase Selection & The Critical Role of Additives: Amine groups are basic and prone to strong interactions with residual acidic silanol groups on the silica support of the CSP. This can lead to poor peak shape (tailing) and inconsistent retention times. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is incorporated into the non-polar mobile phase (e.g., Hexane/Isopropanol). This additive acts as a competitor for the active silanol sites, effectively masking them and ensuring symmetrical, sharp peaks for the amine analytes.[1][10]
-
Detection: Ultraviolet (UV) detection is commonly employed, as most amine hydrochloride APIs contain a chromophore. The wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity.
Experimental Workflow: Chiral HPLC Method
The following diagram outlines the typical workflow for validating a chiral HPLC method for an amine hydrochloride.
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Protocol: Chiral HPLC-UV Method Validation
This protocol is a self-validating system. Successful execution of the system suitability test is a prerequisite for proceeding with the validation experiments, ensuring the system is performing correctly on any given day.
1. Chromatographic System:
-
HPLC System: A quaternary HPLC system with a UV/Vis detector.
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Sample Diluent: Mobile Phase.
-
Racemic Standard (for System Suitability): Prepare a 1.0 mg/mL solution of the racemic amine hydrochloride in the diluent.
-
Analyte Stock Solution (for Validation): Prepare a 1.0 mg/mL solution of the primary (desired) enantiomer in the diluent.
-
Impurity Stock Solution (Undesired Enantiomer): Prepare a 1.0 mg/mL solution of the undesired enantiomer in the diluent.
3. System Suitability Test (SST):
-
Procedure: Inject the Racemic Standard solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0. This ensures that the peaks are sufficiently separated for accurate quantification.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be ≤ 2.0. This confirms good peak symmetry.
-
Relative Standard Deviation (RSD) of Peak Area: For five replicate injections, the RSD should be ≤ 2.0%. This demonstrates injection precision.
-
4. Validation Experiments (as per ICH Q2(R1)): [5][11]
-
Specificity: Inject the diluent (blank), the Analyte Stock Solution, and the Impurity Stock Solution. There should be no interfering peaks at the retention times of the enantiomers in the blank. The method must unequivocally separate the two enantiomers from each other.
-
Limit of Quantitation (LOQ): Prepare serial dilutions of the Impurity Stock Solution and inject. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically, a signal-to-noise ratio of 10:1 and RSD ≤ 10%).
-
Linearity: Prepare a series of solutions by spiking the Analyte Stock Solution (e.g., at 1.0 mg/mL) with the undesired enantiomer at concentrations ranging from the LOQ to 2.0% of the analyte concentration (e.g., LOQ, 0.1%, 0.5%, 1.0%, 1.5%, 2.0%). Plot the peak area of the undesired enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Prepare samples in triplicate by spiking the analyte with the undesired enantiomer at three concentration levels (e.g., 0.5%, 1.0%, 1.5%). The recovery should be within 90.0% to 110.0% for each level.
-
Precision:
-
Repeatability: Analyze six preparations of the analyte spiked with the undesired enantiomer at the 1.0% level. The RSD of the calculated percentage of the undesired enantiomer should be ≤ 5.0%.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or instrument. The results should be compared and show no significant difference.
-
-
Robustness: Deliberately vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2 °C, flow rate by ±0.1 mL/min) and assess the impact on resolution and quantification. The resolution should remain ≥ 1.8.
Pillar 2: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[12][13] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[14][15]
The "Why": Causality in Method Development for Amine Hydrochlorides
CE offers a fundamentally different, yet equally powerful, approach to chiral resolution.
-
Principle of Separation: In the capillary, the amine hydrochloride is protonated (positively charged) in an acidic BGE. A chiral selector, typically a cyclodextrin (CD), is added to the BGE. The enantiomers form transient, diastereomeric inclusion complexes with the CD.[16] The enantiomer that forms the more stable complex with the CD will have its effective electrophoretic mobility altered to a greater extent, causing it to migrate at a different velocity and leading to separation.
-
Choice of Chiral Selector: Sulfated cyclodextrins are highly effective for separating basic compounds like amines. Their negatively charged sulfate groups not only provide sites for electrostatic interaction with the protonated amine but also enhance the enantioselective binding differences.
-
Control of BGE pH: The pH of the BGE is paramount. It must be low enough to ensure the amine is fully protonated (cationic) but optimized to achieve the best interaction with the chiral selector. The pH also influences the electroosmotic flow (EOF), the bulk flow of liquid in the capillary, which affects the overall analysis time and resolution.
Experimental Workflow: Chiral CE Method
The workflow for a chiral CE method shares similarities with HPLC but is adapted to the specific requirements of the technique.
Caption: Workflow for Chiral CE Method Validation.
Detailed Protocol: Chiral CE-UV Method Validation
1. Electrophoretic System:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 2.5) containing 15 mM Sulfated-β-Cyclodextrin.
-
Voltage: +20 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
2. Preparation of Solutions:
-
Sample Diluent: Deionized water.
-
Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of the racemic amine hydrochloride in water.
-
Analyte Stock Solution (for Validation): Prepare a 0.5 mg/mL solution of the primary enantiomer in water.
-
Impurity Stock Solution (Undesired Enantiomer): Prepare a 0.5 mg/mL solution of the undesired enantiomer in water.
3. System Suitability Test (SST):
-
Procedure: After capillary conditioning (rinsing with 0.1 M NaOH, water, and BGE), inject the Racemic Standard solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.8.
-
Migration Time RSD: For five replicate injections, the RSD of the migration time for the main peak should be ≤ 2.0%.
-
Peak Area RSD: For five replicate injections, the RSD of the main peak area should be ≤ 3.0%.
-
4. Validation Experiments (as per ICH Q2(R1)): [5][11]
-
Specificity: Inject the diluent, Analyte Stock Solution, and Impurity Stock Solution. Confirm no interferences and baseline separation of enantiomers.
-
Limit of Quantitation (LOQ): Determine the lowest concentration with a signal-to-noise ratio of ~10 and acceptable precision (RSD ≤ 15%).
-
Linearity: Prepare spiked samples from the LOQ to 2.0% of the analyte concentration. Plot corrected peak area (Area/Migration Time) vs. concentration. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy (Recovery): Analyze triplicate samples spiked at low, medium, and high levels (e.g., 0.5%, 1.0%, 1.5%). Recovery should be within 85.0% to 115.0%.
-
Precision:
-
Repeatability: Analyze six preparations of the analyte spiked at the 1.0% level. The RSD should be ≤ 10.0%.
-
Intermediate Precision: Repeat on a different day/instrument/analyst.
-
-
Robustness: Evaluate the effect of small changes in BGE pH (±0.1 unit), voltage (±1 kV), and cyclodextrin concentration (±1 mM). The resolution should remain ≥ 1.5.
Performance Comparison: Chiral HPLC vs. Chiral CE
The choice between HPLC and CE depends on several factors, including available instrumentation, sample properties, and desired performance characteristics. The following table summarizes typical validation performance for the two techniques in the context of chiral amine analysis.
| Validation Parameter | Chiral HPLC | Chiral Capillary Electrophoresis (CE) | Rationale / Commentary |
| Specificity | Excellent | Excellent | Both techniques are highly specific when the correct chiral selector (CSP or BGE additive) is chosen. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | HPLC generally exhibits slightly superior linearity due to the highly reproducible injection volumes from modern autosamplers. |
| LOQ / LOD | Typically 0.05% - 0.1% | Typically 0.1% - 0.2% | HPLC often has better concentration sensitivity due to longer pathlength detectors and larger injection volumes. |
| Accuracy (% Recovery) | 90% - 110% | 85% - 115% | Both methods demonstrate good accuracy, though HPLC may show slightly tighter recovery ranges. |
| Precision (RSD) | ≤ 5.0% (Repeatability) | ≤ 10.0% (Repeatability) | The higher precision of HPLC is a key advantage, stemming from the robustness of the pumping and injection systems. |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | CE can be significantly faster, especially during method development, as column equilibration is replaced by rapid capillary flushing. |
| Solvent Consumption | High (mL/min) | Very Low (nL/injection) | CE is a "green" technique, consuming minimal amounts of solvent and generating very little waste. |
| Method Development | More complex, requires screening of multiple columns and mobile phases. | Simpler, involves screening chiral selectors in the BGE, which is less time-consuming. | |
| Robustness | Generally very robust. | Can be more sensitive to matrix effects and variations in BGE preparation. |
Conclusion and Recommendations
Both Chiral HPLC and Chiral CE are powerful, reliable techniques for the validation of methods to determine the chiral purity of amine hydrochlorides. The choice is not about which method is "better," but which is more "fit for purpose" for a given application.[6]
-
Chiral HPLC is the established benchmark. Its high precision, robustness, and lower limits of quantitation make it the preferred choice for routine quality control (QC) environments and for the release testing of final drug substances, where stringent specifications must be met.[17]
-
Chiral CE offers compelling advantages in speed, low solvent consumption, and often orthogonal selectivity to HPLC. It is an excellent tool for research and development, high-throughput screening, and as a complementary technique to confirm the results obtained by HPLC. Its minimal sample volume requirement is also a significant benefit when dealing with precious early-stage compounds.
Ultimately, a well-validated analytical method, regardless of the platform, is one that has been demonstrated to be suitable for its intended purpose, providing trustworthy and accurate data on the chiral purity of the amine hydrochloride . This ensures the safety, quality, and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. starodub.nl [starodub.nl]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Comparison of (R)-1-(4-Chlorophenyl)propan-1-amine with other chiral resolving agents
For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture is a foundational and often critical step in chemical synthesis. The biological activity of chiral molecules frequently resides in only one of its enantiomeric forms, making efficient chiral resolution paramount.[1][2] Among the classical and still widely practiced methods, resolution via diastereomeric salt formation remains a robust, scalable, and often preferred technique, particularly when the target molecule contains an acidic or basic functional group.[3][4]
This guide provides an in-depth comparison of (R)-1-(4-Chlorophenyl)propan-1-amine with other established chiral resolving agents. We will delve into the principles of diastereomeric salt resolution, compare performance based on experimental insights, and provide actionable protocols to guide your laboratory work.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this technique is the conversion of a pair of enantiomers—which possess identical physical properties like solubility—into a pair of diastereomers, which do not.[5][6] When a racemic mixture of an acid, for example, is treated with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed.
(R,S)-Acid + (R)-Amine → [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine]
These resulting salts have different three-dimensional structures and, consequently, different physical properties. This disparity, most notably in solubility, allows for their separation, typically by fractional crystallization.[1][7] Once a single diastereomeric salt is isolated, the resolving agent is removed by simple acid-base extraction, yielding the desired enantiomerically pure acid. The success of this process hinges on the selection of an appropriate resolving agent that maximizes the solubility difference between the diastereomeric salts.[8]
Below is a diagram illustrating the general workflow of this resolution process.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Profile: (R)-1-(4-Chlorophenyl)propan-1-amine
(R)-1-(4-Chlorophenyl)propan-1-amine is a synthetic chiral amine that has proven effective for the resolution of racemic carboxylic acids. Its structure is analogous to the more common 1-phenylethylamine but features a chlorine atom on the phenyl ring.
Key Structural Features and Advantages:
-
Aromatic System: The phenyl ring allows for potential π-π stacking interactions with the substrate, which can be a crucial factor in chiral recognition and creating a well-ordered, crystalline salt.
-
Chlorine Substituent: The electron-withdrawing chloro group can influence the electronic properties of the aromatic ring and introduce additional dipole or halogen-bonding interactions, potentially leading to better discrimination between enantiomers compared to its non-halogenated counterpart.
-
Steric Bulk: The ethyl group provides a different steric profile than the methyl group in 1-phenylethylamine, offering an alternative for substrates that may not resolve well with the latter.
The choice of a resolving agent is often a process of empirical screening.[3] The unique combination of steric and electronic features in (R)-1-(4-Chlorophenyl)propan-1-amine makes it a valuable addition to any screening library for resolving acidic compounds.
Caption: Interaction of a chiral amine with a racemic acid to form separable diastereomers.
Comparative Analysis with Alternative Resolving Agents
While (R)-1-(4-Chlorophenyl)propan-1-amine is a potent resolving agent, its performance must be weighed against other commonly used alternatives. The optimal agent is always substrate-dependent.
| Resolving Agent | Class | Typical Substrates | Key Advantages | Potential Disadvantages |
| (R)-1-(4-Chlorophenyl)propan-1-amine | Synthetic Amine | Carboxylic Acids | Unique steric/electronic profile; effective for substrates that are difficult to resolve with other amines. | Higher cost than commodity agents; performance data is less ubiquitous. |
| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Carboxylic Acids | Widely available, relatively inexpensive, extensive track record of success.[7] | May not be effective for all substrates; can sometimes form oils instead of crystalline salts. |
| Brucine / Strychnine | Natural Alkaloid | Carboxylic Acids, Sulfonic Acids | Highly rigid structures often lead to good crystal formation; historically successful.[6][9] | High toxicity (especially strychnine); can be expensive; may require more complex handling procedures. |
| Ephedrine / Pseudoephedrine | Natural Amino Alcohol | Carboxylic Acids, Aldehydes/Ketones (via derivatization) | Multiple chiral centers and functional groups offer diverse interaction points.[10] | Can be subject to regulatory control; resolution mechanism can be more complex. |
| (L)- or (D)-Tartaric Acid | Natural Acid | Amines | Inexpensive, readily available in both enantiomeric forms, highly functionalized.[7][9] | Primarily used for resolving basic compounds, not acidic ones. |
| (1R)-(-)-10-Camphorsulfonic Acid | Natural Acid Derivative | Amines | Strong acid, forms salts readily; rigid bicyclic structure aids in chiral recognition.[7] | Primarily used for resolving basic compounds. |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative workflow for the chiral resolution of a racemic carboxylic acid using (R)-1-(4-Chlorophenyl)propan-1-amine. Ibuprofen is chosen as a model substrate.
Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture.
Materials:
-
(±)-Ibuprofen
-
(R)-1-(4-Chlorophenyl)propan-1-amine
-
Methanol
-
Diethyl Ether
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of (±)-Ibuprofen in 100 mL of methanol in a 250 mL Erlenmeyer flask. Warm gently if necessary to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount (8.2 g) of (R)-1-(4-Chlorophenyl)propan-1-amine in 50 mL of methanol.
-
Slowly add the amine solution to the stirred ibuprofen solution at room temperature.
-
Causality Note: A stoichiometric amount of the resolving agent is used to ensure all the racemic acid can form a salt. Methanol is a common solvent choice as it often provides a good balance of solubility for both diastereomeric salts, allowing the less soluble one to crystallize upon cooling or concentration.
-
-
Fractional Crystallization:
-
Allow the combined solution to stand at room temperature. The formation of a crystalline precipitate should begin. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Slowly cool the flask in an ice bath for 1-2 hours to maximize crystallization of the less soluble diastereomeric salt.
-
Causality Note: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing out of the solid can trap impurities and the undesired diastereomer, reducing the enantiomeric excess.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. This solid is the enriched diastereomeric salt (e.g., the salt of (S)-Ibuprofen and (R)-amine).
-
-
Liberation of the Enantiomer:
-
Suspend the dried crystals in a mixture of 100 mL of water and 100 mL of diethyl ether in a separatory funnel.
-
Add 2M HCl dropwise while shaking until the aqueous layer is acidic (pH ~1-2). This protonates the amine, breaking the salt and moving the chiral amine into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The diethyl ether layer now contains the resolved ibuprofen. The aqueous layer contains the resolving agent.
-
Wash the ether layer with two 50 mL portions of water, followed by one 50 mL portion of brine.
-
Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen.
-
-
Analysis of Enantiomeric Excess (% ee):
-
The optical purity of the resolved product must be determined experimentally.
-
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining % ee.[11][12][13]
-
Prepare a standard solution of the product and analyze it according to the column manufacturer's instructions. The % ee is calculated from the relative peak areas of the two enantiomers.
-
Conclusion
The selection of a chiral resolving agent is a critical decision in the synthesis of enantiopure compounds. While classic agents like 1-phenylethylamine and tartaric acid derivatives are mainstays, the unique structural properties of (R)-1-(4-Chlorophenyl)propan-1-amine make it a powerful alternative for resolving challenging racemic acids. Its distinct electronic and steric profile can provide the differential interaction energy needed to form highly crystalline, easily separable diastereomeric salts where other agents may fail. By systematically screening a diverse set of resolving agents, including both traditional and specialized options, researchers can optimize their resolution processes, leading to higher yields and enantiomeric purities in drug discovery and development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 11. benchchem.com [benchchem.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Absolute Configuration Determination: X-ray Crystallography of 1-(4-chlorophenyl)propan-1-amine Salts
For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical, non-negotiable step. The three-dimensional arrangement of atoms dictates biological activity, and an incorrect assignment can have profound consequences. This guide provides an in-depth technical comparison of methodologies for determining the absolute configuration of chiral amines, centered on the illustrative case of 1-(4-chlorophenyl)propan-1-amine. We will delve into the gold standard, single-crystal X-ray crystallography, and contrast it with powerful spectroscopic alternatives.
The Chirality Challenge: Why Absolute Configuration Matters
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical properties in an achiral environment, making their differentiation challenging.[1] However, in the chiral environment of the body, they can have vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the imperative for precise stereochemical control and characterization.
This guide will navigate the experimental journey to confidently assign the R or S configuration to a chiral center, using 1-(4-chlorophenyl)propan-1-amine as our model compound.
The Crystallographic Approach: A Definitive, yet Demanding, Path
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.
The Foundational Step: Diastereomeric Salt Formation
To determine the absolute configuration of an enantiomer of 1-(4-chlorophenyl)propan-1-amine, we must first introduce a chiral reference of known absolute configuration. This is typically achieved through the formation of diastereomeric salts.[1] By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomers are formed. These diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
Commonly used chiral resolving agents for amines include derivatives of tartaric acid and mandelic acid.[1][3] The choice of resolving agent and solvent is crucial and often requires empirical screening to achieve efficient separation.
Experimental Protocol: Diastereomeric Salt Crystallization
Objective: To form and crystallize a diastereomeric salt of 1-(4-chlorophenyl)propan-1-amine with a chiral resolving agent to obtain single crystals suitable for X-ray diffraction.
Materials:
-
Racemic 1-(4-chlorophenyl)propan-1-amine
-
(R)-(-)-Mandelic acid (or other suitable chiral acid like (+)-tartaric acid)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a clean Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-(4-chlorophenyl)propan-1-amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-mandelic acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Mixing and Initial Crystallization: Slowly add the mandelic acid solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature. The formation of a precipitate, the less soluble diastereomeric salt, should be observed.
-
Crystal Growth (Slow Evaporation): If initial crystals are not of suitable quality for X-ray diffraction, filter the precipitate and redissolve it in a minimal amount of a suitable solvent system, for example, a mixture of ethyl acetate and a small amount of methanol.
-
Vapor Diffusion: Place the vial containing the dissolved salt inside a larger, sealed chamber containing a more volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting the growth of well-ordered single crystals over several days.
-
Crystal Harvesting: Carefully retrieve the formed crystals from the solution using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold hexane to remove any residual impurities and allow them to air dry.
Visualizing the Workflow: From Racemate to Single Crystal
Caption: Experimental workflow for determining the absolute configuration of a chiral amine via diastereomeric salt crystallization and X-ray diffraction.
The Heart of the Matter: Anomalous Dispersion and the Flack Parameter
The ability to determine the absolute configuration from an X-ray diffraction experiment hinges on a phenomenon known as anomalous dispersion . When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering of those X-rays by that atom experiences a phase shift. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The small but measurable differences in the intensities of these "Bijvoet pairs" contain the information about the absolute configuration.
The Flack parameter , developed by H.D. Flack, is a crucial value calculated during the refinement of the crystal structure.[4] It is a single parameter that quantifies the absolute structure of the crystal.[4]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[4]
-
A Flack parameter close to 1 suggests that the inverted structure is correct.[4]
-
A value around 0.5 may indicate a racemic crystal or twinning.[4]
The presence of a "heavy" atom (like the chlorine atom in our target molecule) enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable.
Spectroscopic Alternatives: When Crystals Are Elusive
Growing single crystals of sufficient quality for X-ray diffraction can be a significant bottleneck. Fortunately, powerful spectroscopic techniques have emerged as reliable alternatives for determining absolute configuration in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD is the counterpart to UV-Vis spectroscopy and measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to a theoretically calculated spectrum. ECD is particularly effective for molecules containing chromophores.
A Comparative Analysis: Choosing the Right Tool
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Requirement | High-quality single crystal | Soluble sample | Soluble sample with a chromophore |
| Data Interpretation | Direct determination via anomalous dispersion (Flack parameter) | Comparison with quantum mechanical calculations | Comparison with quantum mechanical calculations |
| Key Advantage | Unambiguous 3D structure and absolute configuration | No need for crystallization; provides solution-state conformation | High sensitivity for chromophoric molecules |
| Key Limitation | Crystal growth can be challenging and time-consuming | Requires access to specialized instrumentation and computational resources | Less informative for molecules without strong chromophores |
Decision-Making in Stereochemical Analysis
Caption: A decision tree for selecting the appropriate method for absolute configuration determination.
Conclusion: An Integrated Approach to Stereochemical Integrity
While single-crystal X-ray crystallography remains the definitive method for absolute configuration determination, its reliance on high-quality crystals necessitates the availability of robust alternative techniques. Vibrational and Electronic Circular Dichroism provide powerful, solution-phase methods that complement the solid-state analysis of X-ray diffraction. For the pharmaceutical and chemical industries, an integrated approach, leveraging the strengths of each technique, ensures the highest level of confidence in stereochemical assignments. The journey from a racemic mixture of 1-(4-chlorophenyl)propan-1-amine to its unambiguously assigned enantiomers exemplifies the rigorous and multifaceted nature of modern stereochemical analysis, a cornerstone of safe and effective drug development.
References
A Comparative Guide to Analytical Method Validation for the Enantioselective Assay of (R)-1-(4-Chlorophenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of pharmaceutical products. This is particularly critical for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of an assay for (R)-1-(4-Chlorophenyl)propan-1-amine, a chiral primary amine of interest in pharmaceutical synthesis.
While specific, peer-reviewed validation data for this exact analyte is not abundant in public literature, this guide synthesizes established principles and data from structurally analogous compounds to present a robust comparative framework. We will dissect two primary analytical techniques: the industry-standard Chiral High-Performance Liquid Chromatography (HPLC) and the highly specific alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
The validation parameters discussed are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2]
Pillar 1: The Analytical Challenge & Strategic Approach
The core analytical challenge for (R)-1-(4-Chlorophenyl)propan-1-amine is not merely to quantify the molecule, but to do so enantioselectively. The method must be able to distinguish and accurately measure the desired (R)-enantiomer in the presence of its mirror image, the (S)-enantiomer, as well as any other potential impurities or degradation products.
Our strategic approach involves comparing two powerful, yet distinct, chromatographic techniques. The choice between them often depends on laboratory capabilities, sample matrix complexity, and the specific goals of the analysis (e.g., routine quality control vs. metabolic profiling).
Caption: Logical flow for selecting an appropriate analytical method.
Pillar 2: Comparative Methodologies & Protocols
Method A: Chiral High-Performance Liquid Chromatography (HPLC-UV)
Causality Behind Experimental Choices: Chiral HPLC is the workhorse for enantioselective analysis in the pharmaceutical industry.[3][4] The mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile for separating a broad range of chiral compounds, including primary amines.[5][6] We select a normal-phase method, which often provides superior selectivity for this class of compounds. The use of a UV detector is simple, robust, and suitable for a molecule with a chromophore (the chlorophenyl group).
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: The hexane/alcohol mixture provides the primary separation mechanism, while the small amount of DEA acts as a basic modifier to reduce peak tailing by interacting with active sites on the silica support.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (R)-1-(4-Chlorophenyl)propan-1-amine reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase to the target assay concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the drug substance or product sample in the mobile phase to achieve the same target concentration.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality Behind Experimental Choices: GC-MS offers unparalleled specificity through mass fragmentation patterns, making it ideal for definitive identification. However, primary amines like our analyte are polar and often exhibit poor peak shape and thermal instability in GC. Derivatization is therefore essential.[8] We will use trifluoroacetic anhydride (TFAA) to convert the amine into a stable, volatile amide derivative. The separation is then performed on a chiral capillary column. This approach converts the enantiomers into diastereomers in situ if a chiral derivatizing agent were used, or separates the derivatized enantiomers on a chiral column, which is the more common approach.[9][10]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometric detector (e.g., single quadrupole).
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution (in a non-polar solvent like ethyl acetate) containing the analyte, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
Chromatographic Conditions:
-
Column: Chirasil-Dex CB (Permethylated β-cyclodextrin), 25 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 220°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.
-
Pillar 3: The Validation Framework & Comparative Data
Analytical method validation is a formal process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose.[11][12] The results must be reliable, reproducible, and accurate. Below is a comparative summary of the validation parameters as defined by ICH Q2(R1).[13]
Caption: General workflow for analytical method validation.
Data Presentation: Summary of Validation Parameters
The following tables summarize the expected performance data for each method. This data is illustrative, based on typical results for analogous methods found in the literature.[14][15]
Table 1: System Suitability & Specificity
| Parameter | Method A: Chiral HPLC-UV | Method B: GC-MS (Derivatized) | Acceptance Criteria |
| Resolution (Rs) | > 2.5 between (R) and (S) enantiomers | > 2.0 between derivatized enantiomers | Rs > 2.0 |
| Tailing Factor (Tf) | 1.1 for the (R) enantiomer | 1.2 for the derivatized (R) enantiomer | Tf ≤ 2.0 |
| Specificity | No interference from placebo or known impurities at the retention time of the (R) enantiomer. | No interfering peaks in the total ion chromatogram. Mass spectrum of the peak matches the reference standard. | Method is specific for the analyte. |
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | Method A: Chiral HPLC-UV | Method B: GC-MS (Derivatized) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL (80-120% of nominal) | 50 - 150 µg/mL (80-120% of nominal) | 80-120% of test concentration[13] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0%[11][15] |
| Precision (Repeatability, %RSD) | 0.45% | 0.68% | RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 0.82% | 1.15% | RSD ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | Method A: Chiral HPLC-UV | Method B: GC-MS (Derivatized) | Comments |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | GC-MS is typically more sensitive in SIM mode. |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | LOQ must be precise and accurate. |
| Robustness | Unaffected by small changes in flow rate (±5%), column temp (±2°C), and mobile phase composition (±2%). | Unaffected by small changes in oven ramp rate (±1°C/min) and carrier gas flow (±5%). | System suitability parameters remain within limits. |
Expertise & Experience: A Senior Scientist's Perspective
Trustworthiness Through Self-Validating Systems: A well-described protocol is inherently a self-validating system. For instance, the system suitability tests (SSTs) performed before each analytical run are a crucial check. If the resolution between enantiomers or the peak shape falls outside the pre-defined criteria, the system is deemed unfit for analysis, preventing the generation of unreliable data.
Method A (Chiral HPLC-UV): The Reliable Workhorse This method is the preferred choice for routine quality control (QC) environments. Its primary advantage is the direct analysis of the analyte without the need for a separate derivatization step, which saves time and reduces potential sources of error. The robustness of modern HPLC columns and systems ensures excellent repeatability and intermediate precision, as reflected in the low %RSD values. It is a highly reliable method for batch release testing and stability studies.
Method B (GC-MS): The Definitive Specialist The GC-MS method, while more complex due to the derivatization step, offers a significant advantage in specificity. The mass spectrometer acts as a second dimension of detection, providing structural information that a UV detector cannot. This makes GC-MS an invaluable tool for reference standard characterization, impurity identification, and investigations into out-of-specification results. The higher sensitivity (lower LOD/LOQ) is also beneficial when analyzing for trace-level enantiomeric impurities. However, the multi-step sample preparation makes it less suitable for high-throughput QC applications.
Final Recommendation:
-
For routine assay and quality control , where throughput and robustness are paramount, Chiral HPLC-UV (Method A) is the superior choice.
-
For impurity profiling, reference standard certification, and complex matrix analysis , where absolute specificity and sensitivity are required, GC-MS (Method B) is the recommended method.
By selecting the appropriate analytical method based on the specific application and rigorously validating it against internationally recognized standards, research and development professionals can ensure the generation of trustworthy, reliable, and defensible data throughout the drug development lifecycle.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assayprism.com [assayprism.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Quantification of (R)- and (S)-Enantiomers
For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers in a racemic mixture is not merely an analytical task; it is a cornerstone of ensuring drug safety, efficacy, and regulatory compliance. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and reliable analytical methods to determine enantiomeric excess (% ee) and purity.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Drawing from extensive field experience, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely considered the benchmark for enantiomeric purity analysis due to its exceptional robustness, versatility, and the extensive availability of Chiral Stationary Phases (CSPs).[1][3] The fundamental principle involves the differential interaction between the enantiomers and the CSP, resulting in different retention times and, consequently, separation.[1]
Expertise in Action: The "Why" Behind the Method
The choice of a CSP is the most critical decision in chiral HPLC method development.[4] While numerous CSPs exist, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice for screening because of their broad enantiorecognition capabilities across a wide range of pharmaceutical compounds.[4][5] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For this interaction to occur, there must be at least three points of interaction, with at least one being stereochemically dependent.[6]
There are two primary approaches:
-
Direct Method: The enantiomers are separated directly on a CSP. This is the most common and preferred approach.[4][6]
-
Indirect Method: The enantiomers are first derivatized with a pure chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[2][6] This method is less common due to the need for derivatization, which adds complexity and potential for error.[7]
Experimental Protocol: Quantification of Warfarin Enantiomers via Chiral HPLC
This protocol details a validated method for the baseline separation of (R)- and (S)-warfarin.
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel OD-H (a polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Acetic Acid (80:20:0.1 v/v/v). The acidic modifier is crucial for sharpening peaks of acidic compounds like warfarin.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic warfarin at 1 mg/mL in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare a sample of the unknown mixture at a concentration within the calibration range.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards, followed by the unknown sample.
-
Record the chromatograms and integrate the peak areas for the (S)- and (R)-enantiomers.
-
-
Data Analysis & Validation:
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value >1.5 is required for baseline separation and accurate quantification.[1]
-
Enantiomeric Excess (% ee): Calculate using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) and verify that the relative standard deviation (%RSD) for retention time and peak area is below 2%.
-
Performance Data: Chiral HPLC
| Parameter | Typical Performance | Rationale & Notes |
| Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate integration.[1] |
| Selectivity (α) | > 1.1 | A higher value indicates a better separation factor between enantiomers. |
| Analysis Time | 10 - 30 minutes | Can be optimized by adjusting flow rate and mobile phase composition.[1] |
| LOD / LOQ | ng/mL to µg/mL range | Highly dependent on the analyte's chromophore and the detector used.[1] |
| Precision (%RSD) | < 2% | For the major enantiomer; may be higher for the minor enantiomer near the LOQ.[1] |
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomer quantification using Chiral HPLC.
Supercritical Fluid Chromatography (SFC): The High-Speed Alternative
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, particularly in high-throughput environments.[8] It utilizes a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.[9] The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations without a significant loss in efficiency.[8][10]
Expertise in Action: The "Why" Behind the Method
The primary advantages of SFC are speed and reduced solvent consumption.[10][11] Separations can often be completed 3 to 5 times faster than with HPLC.[8][11] Because the mobile phase is primarily CO2, which becomes a gas at atmospheric pressure, solvent waste is drastically reduced, lowering costs and environmental impact.[10][11] SFC is essentially a form of normal phase chromatography, and the same CSPs used in normal phase HPLC, especially polysaccharide phases, are highly effective in SFC.[9][12] Small amounts of alcohol co-solvents (e.g., methanol, ethanol) are added to the CO2 to modify the mobile phase polarity and analyte solubility.[12]
Experimental Protocol: Quantification of Metoprolol Enantiomers via Chiral SFC
-
System Preparation:
-
SFC System: An analytical SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralpak IG (immobilized amylose-based CSP).
-
Mobile Phase: Supercritical CO2 with a gradient of Methanol (containing 0.1% Isopropylamine as an additive for basic compounds).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve racemic metoprolol in the initial mobile phase composition to a concentration of 0.5 mg/mL.
-
-
Analysis Workflow:
-
Equilibrate the system until temperature and pressure are stable.
-
Inject the sample (typically 1-5 µL).
-
Run the separation. The fast equilibration times of SFC allow for rapid analysis of subsequent samples.[10]
-
-
Data Analysis & Validation:
-
As with HPLC, determine the retention times and peak areas for each enantiomer.
-
Calculate the resolution (Rs) and enantiomeric excess (% ee).
-
Performance Data: Chiral SFC
| Parameter | Typical Performance | Rationale & Notes |
| Resolution (Rs) | > 1.5 | Comparable to HPLC, often achieved in much shorter times. |
| Selectivity (α) | Often > 1.2 | The mobile phase can sometimes offer unique selectivity compared to HPLC.[10] |
| Analysis Time | 2 - 10 minutes | A key advantage due to high optimal flow rates.[10][11] |
| Solvent Consumption | Significantly Reduced | Primarily uses CO2, reducing organic solvent waste by up to 90%.[11] |
| Throughput | High | Ideal for screening libraries of chiral compounds. |
Workflow Diagram: Chiral SFC Analysis
Caption: Schematic of a typical Chiral SFC system workflow.
Capillary Electrophoresis (CE): The High-Efficiency Specialist
Chiral CE is a powerful technique that offers extremely high separation efficiencies, often exceeding those of HPLC.[3][13] It is particularly advantageous when the sample amount is limited.[1] Separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities based on their charge-to-size ratio, and neutral compounds are carried by the electroosmotic flow.
Expertise in Action: The "Why" Behind the Method
For chiral separations, a chiral selector is added directly to the BGE.[7] The most common selectors are cyclodextrins (CDs).[1][14] The enantiomers form transient diastereomeric inclusion complexes with the CD in the BGE.[14] Because these complexes have different formation constants and/or mobilities, the enantiomers are separated. The choice of CD (e.g., beta-CD, hydroxypropyl-beta-CD) and its concentration, along with the pH of the BGE, are critical parameters that must be optimized to achieve separation.[1] CE is ideal for analyzing ionizable compounds.[15]
Experimental Protocol: Quantification of a Beta-Blocker's Enantiomers via Chiral CE
-
System Preparation:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Tris buffer at pH 2.5, containing 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
-
Sample Preparation:
-
Dissolve the beta-blocker sample in water or the BGE to a final concentration of 0.1 mg/mL.[1]
-
-
Analysis Workflow:
-
Condition the capillary by flushing sequentially with 0.1 M NaOH, water, and finally the BGE.
-
Inject the sample using pressure or voltage (hydrodynamic or electrokinetic injection).
-
Apply the separation voltage and record the electropherogram.
-
-
Data Analysis & Validation:
-
Determine migration times and peak areas.
-
Calculate enantiomeric excess. Due to the extremely high efficiency, baseline separation is often readily achieved.
-
The limit of detection for impurity can be as low as 0.05% with UV detection.[16]
-
Performance Data: Chiral CE
| Parameter | Typical Performance | Rationale & Notes |
| Efficiency (Plates/meter) | > 100,000 | A key advantage, leading to very sharp peaks and high resolution. |
| Analysis Time | 5 - 20 minutes | Very fast separations are possible.[1] |
| Sample Volume | Nanoliter range | Ideal for precious or limited samples.[1] |
| Solvent Consumption | Microliter range per run | A "green" analytical technique.[1] |
| Method Development | Can be complex | Requires optimization of BGE pH, selector type, and concentration. |
Workflow Diagram: Chiral CE Analysis
Caption: Principle of enantiomeric separation by Capillary Electrophoresis.
NMR Spectroscopy: The Absolute Quantifier
Unlike chromatographic techniques that rely on physical separation, NMR spectroscopy offers a direct look at the molecules in solution. For NMR to distinguish between enantiomers, they must be converted into diastereomers, which have non-identical NMR spectra.[17] This is achieved without separation by using a chiral auxiliary.
Expertise in Action: The "Why" Behind the Method
Two main types of chiral auxiliaries are used:
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. This approach requires the analyte to have a suitable functional group for reaction.
-
Chiral Solvating Agents (CSAs): These form rapid, non-covalent, transient diastereomeric complexes with the analyte.[17][18] This is often preferred as it is non-destructive and requires no sample modification. The CSA, such as an enantiopure alcohol or lanthanide shift reagent, creates a chiral environment that causes the signals of the (R)- and (S)-enantiomers to have slightly different chemical shifts.[18] The ratio of the integrated intensities of these resolved peaks directly corresponds to the enantiomeric excess.[18]
Experimental Protocol: % ee Determination of Propranolol via ¹H-NMR with a CSA
This protocol uses (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a CSA.[19]
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the propranolol sample into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a specific molar equivalent of the CSA (e.g., 1.1 equivalents). Optimization of this ratio is key to achieving maximum signal separation.
-
Vortex the solution to ensure homogeneity. The addition of molecular sieves can be beneficial to remove residual water, which can interfere with the complexation.[20][21]
-
-
NMR Acquisition:
-
Acquire a high-field ¹H-NMR spectrum (e.g., 400 MHz or higher). A higher field strength generally provides better signal dispersion.
-
Ensure acquisition parameters (e.g., sufficient number of scans, appropriate relaxation delay) are optimized to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal (or signals) of propranolol that is well-resolved into two distinct peaks in the presence of the CSA.
-
Carefully integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral(1) - Integral(2)| / (Integral(1) + Integral(2))] x 100.
-
Performance Data: Chiral NMR
| Parameter | Typical Performance | Rationale & Notes |
| Accuracy | High | Provides a direct molar ratio without response factor differences. |
| Sensitivity | Lower than chromatography | Requires mg quantities of sample. |
| Analysis Time | 5 - 15 minutes per sample | Faster than HPLC for a single sample if the method is established. |
| Method Development | Can be iterative | Requires screening of CSAs, solvents, and concentration to find optimal resolution. |
| Structural Information | High | Provides full structural confirmation alongside quantification. |
Workflow Diagram: Chiral NMR Analysis
Caption: Workflow for % ee determination using NMR with a chiral solvating agent.
Conclusion: A Comparative Overview
The selection of the most appropriate analytical method for enantiomeric quantification is a strategic decision that depends on the specific requirements of the analysis.[1]
| Technique | Primary Advantage | Primary Disadvantage | Best Suited For |
| Chiral HPLC | Robustness, versatility, widely established.[1][3] | Moderate speed, higher solvent consumption. | Routine QC, method validation, general-purpose analysis. |
| Chiral SFC | High speed, low solvent use ("Green").[10][11] | Higher initial instrument cost. | High-throughput screening, preparative separations. |
| Chiral CE | Highest efficiency, minimal sample/solvent use.[1][13] | Best for ionizable compounds, can have lower reproducibility. | Limited/precious samples, complex matrices, orthogonal validation. |
| Chiral NMR | Absolute quantification, provides structural data. | Low sensitivity, requires mg of sample. | Structural confirmation, reference standard characterization, mechanistic studies. |
By understanding the fundamental principles, performance characteristics, and experimental workflows of each of these powerful techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the stereochemical integrity and quality of their chiral compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
- 16. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-the-Spectroscopic-Analysis-of-(R)-and-(S)-1-(4-chlorophenyl)propan-1-amine
Introduction: The Imperative of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the regulatory and ethical necessity of isolating and characterizing single-enantiomer drugs.
This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 1-(4-chlorophenyl)propan-1-amine, a chiral amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. We will delve into the principles and practical applications of key spectroscopic techniques, offering insights into how each method can be leveraged to differentiate and quantify these enantiomers.
The Challenge of Spectroscopic Enantiomeric Differentiation
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which probe molecular properties that are independent of chirality, will yield identical results for both the (R) and (S) forms. Distinguishing between them requires the introduction of a chiral environment or the use of a spectroscopic method that is inherently sensitive to chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment
In a standard achiral solvent, the NMR spectra of (R)- and (S)-1-(4-chlorophenyl)propan-1-amine are indistinguishable because the corresponding protons and carbons in each enantiomer experience the same magnetic environment.[1][2] To overcome this, we must introduce a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are chemically distinct and will exhibit different NMR spectra.[1]
There are two primary approaches to achieve this in NMR:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte enantiomers.[3] The differential interactions lead to small but measurable differences in the chemical shifts of the analyte's signals.
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the enantiomers to form stable diastereomers.[1] This method often results in larger and more easily resolved differences in chemical shifts compared to CSAs.
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes containing a chiral ligand.[4][5][6][7] They induce significant shifts in the NMR signals of the analyte through space, with the magnitude of the shift being dependent on the proximity and orientation of the analyte's nuclei to the paramagnetic center.[4][5][6][7] This can lead to excellent separation of enantiomeric signals.[6][8]
Experimental Protocol: NMR Analysis using a Chiral Lanthanide Shift Reagent
-
Sample Preparation: Dissolve a known quantity of the racemic or enantiomerically enriched 1-(4-chlorophenyl)propan-1-amine in a suitable deuterated solvent (e.g., CDCl3).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of CLSR: Add a small, precise amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.[7]
-
Spectral Acquisition: Acquire a series of ¹H NMR spectra after each incremental addition of the CLSR.
-
Data Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The integration of the separated signals allows for the determination of the enantiomeric excess (% ee).
Expected Results:
| Spectroscopic Parameter | (R)-1-(4-chlorophenyl)propan-1-amine | (S)-1-(4-chlorophenyl)propan-1-amine |
| ¹H NMR Chemical Shift (in achiral solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| ¹H NMR Chemical Shift (with Chiral Auxiliary) | Distinct chemical shifts for corresponding protons | Distinct chemical shifts for corresponding protons |
| ¹³C NMR Chemical Shift (in achiral solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| ¹³C NMR Chemical Shift (with Chiral Auxiliary) | Distinct chemical shifts for corresponding carbons | Distinct chemical shifts for corresponding carbons |
Vibrational Spectroscopy: The Subtleties of IR and the Power of VCD
Infrared (IR) Spectroscopy:
Conventional IR spectroscopy, which measures the absorption of infrared radiation due to molecular vibrations, is generally considered "chirally blind".[9][10] Enantiomers have the same functional groups and bond strengths, resulting in identical IR spectra.[10] While there can be subtle differences in the solid-state IR spectra of enantiomerically pure and racemic samples due to different crystal packing, these are not reliable for routine enantiomeric differentiation.[11]
Vibrational Circular Dichroism (VCD):
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13][14] This technique is the infrared analogue of electronic circular dichroism and is exquisitely sensitive to the three-dimensional structure of a molecule.[12] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[14]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the sample of 1-(4-chlorophenyl)propan-1-amine in a suitable solvent (e.g., CCl₄) at a relatively high concentration.
-
Spectral Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer. This typically involves Fourier Transform IR (FTIR) spectroscopy coupled with a photoelastic modulator to generate the circularly polarized light.[13]
-
Data Analysis: Compare the VCD spectrum of the unknown sample to the spectra of the pure (R) and (S) enantiomers. The sign and intensity of the VCD bands can be used to determine the absolute configuration and enantiomeric excess.[15][16]
Expected Results:
| Spectroscopic Technique | (R)-1-(4-chlorophenyl)propan-1-amine | (S)-1-(4-chlorophenyl)propan-1-amine |
| Infrared (IR) Spectroscopy | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Vibrational Circular Dichroism (VCD) | Mirror-image spectrum to (S)-enantiomer | Mirror-image spectrum to (R)-enantiomer |
Mass Spectrometry (MS): Indirect Methods for Chiral Distinction
Standard mass spectrometry is inherently "chiral-blind" as it separates ions based on their mass-to-charge ratio (m/z), which is identical for enantiomers.[17][18] However, several strategies have been developed to enable chiral analysis by MS.[17][19] These methods typically involve forming diastereomeric complexes with a chiral selector, similar to the approach used in NMR.[19]
Methods for Chiral MS Analysis:
-
Complexation with Chiral Ligands: The enantiomeric mixture can be introduced into the mass spectrometer along with a chiral selector molecule. The resulting diastereomeric complexes can exhibit different fragmentation patterns or dissociation kinetics in tandem MS (MS/MS) experiments, allowing for their differentiation and quantification.[20][21]
-
Host-Guest Chemistry with Cyclodextrins: Modified cyclodextrins are often used as chiral hosts.[22][23][24] The differential stability of the inclusion complexes formed with each enantiomer can be probed by MS.[22][25]
Experimental Workflow: Chiral MS Analysis
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. proprep.com [proprep.com]
- 10. youtube.com [youtube.com]
- 11. Infrared spectroscopy of racemic and enantiomeric forms of atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. jascoinc.com [jascoinc.com]
- 14. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 15. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 24. Recent advances in β-cyclodextrin-based materials for chiral recognition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Comparative study of biological activity between enantiomers of 1-(4-chlorophenyl)propan-1-amine
A Comparative Guide to the Biological Activity of 1-(4-chlorophenyl)propan-1-amine Enantiomers
Abstract: Chirality is a cornerstone of modern pharmacology and drug development. The spatial arrangement of atoms in a molecule can dramatically alter its interaction with the inherently chiral environment of biological systems, leading to significant differences in efficacy, metabolism, and toxicity between enantiomers.[1][2] This guide provides a comprehensive framework for the comparative study of the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)propan-1-amine, a chiral amine with potential pharmacological applications. We will detail the essential experimental workflows, from enantiomeric separation by High-Performance Liquid Chromatography (HPLC) to the evaluation of biological activity through in vitro and in vivo assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize chiral small molecules.
The Imperative of Stereoisomerism in Drug Action
The concept that enantiomers of a single compound can elicit vastly different physiological responses is a fundamental principle in pharmacology. Biological targets, such as receptors and enzymes, are composed of chiral L-amino acids, creating specific three-dimensional binding pockets. This stereoselectivity means that one enantiomer (the eutomer) may fit perfectly and trigger a desired response, while the other (the distomer) may bind with lower affinity, have no effect, produce off-target effects, or even be toxic.[1][2][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of studying stereoisomers individually.[1]
1-(4-chlorophenyl)propan-1-amine possesses a single stereocenter at the carbon atom bonded to the amine group, giving rise to two enantiomers: (R)-1-(4-chlorophenyl)propan-1-amine and (S)-1-(4-chlorophenyl)propan-1-amine. A thorough comparative analysis is not merely an academic exercise but a prerequisite for any potential therapeutic development to ensure safety and efficacy.
Workflow for Enantiomer Separation and Analysis
Before any biological comparison can be made, the racemic mixture of 1-(4-chlorophenyl)propan-1-amine must be separated into its individual, enantiomerically pure components. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and reproducibility for both analytical and preparative scale work.[4][5]
Logical Workflow for Chiral Separation
The diagram below outlines the logical steps from a racemic mixture to purified enantiomers ready for biological testing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS No. 1448902-18-8), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a clear understanding of the rationale behind each procedural step, grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Profile and Initial Risk Assessment
This compound is a halogenated aromatic amine. Before initiating any disposal protocol, a thorough understanding of its hazard profile is paramount.
Hazard Identification:
According to available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Acute oral toxicity.[2]
The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic waste. Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.
Immediate Safety Precautions:
When handling this compound for disposal, the following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact and subsequent irritation. Proper glove removal technique is crucial to avoid cross-contamination. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. Contaminated clothing should be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust or fumes, which can cause respiratory tract irritation.[1] |
The Primary Disposal Pathway: Professional Hazardous Waste Management
Due to its classification as a halogenated organic compound and its inherent hazards, in-laboratory treatment or neutralization of this compound is not recommended. The most appropriate and compliant disposal method is through a licensed hazardous waste disposal company. The ultimate disposal will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated components safely.
The following sections outline the necessary steps for accumulating, storing, and preparing this chemical waste for collection by a professional service.
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management. Halogenated organic waste must be collected separately from non-halogenated waste.[3] This is critical because mixing can complicate the disposal process and increase costs.
Protocol for Waste Containerization:
-
Select an Appropriate Container:
-
Use a chemically compatible container, preferably the original container if it is in good condition.[4] For larger quantities of liquid waste (if the compound is dissolved in a solvent), polyethylene carboys are often suitable.
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be clean, dry, and free of any other chemical residue.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly identify the contents: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the first drop of waste was added to the container.
-
Use appropriate hazard pictograms (e.g., irritant, harmful).
-
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) . This is a designated location at or near the point of waste generation.[4]
SAA Management Protocol:
-
Location: The SAA must be under the control of laboratory personnel and situated in a low-traffic area, away from ignition sources and incompatible materials.
-
Containment: Store waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[1][4]
-
Container Management:
-
Keep waste containers securely closed at all times, except when actively adding waste.[4]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Conduct weekly inspections of the SAA to check for leaks, container degradation, or improper labeling.
-
Spill and Emergency Procedures
Accidents can happen, and a clear, concise emergency plan is essential.
Small Spill Cleanup Protocol (Solid Material):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Refer to the PPE table in Section 1.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean Up:
-
Gently sweep or vacuum up the spilled solid. Do not create dust. If necessary, moisten the powder slightly with water to minimize airborne particles.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with soap and water.
-
Place all contaminated materials, including gloves, into a sealed bag and then into the hazardous waste container.
-
-
Report: Follow your institution's spill reporting procedures.
Large Spills:
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Selecting a Qualified Hazardous Waste Disposal Partner
The responsibility for hazardous waste extends from "cradle to grave," meaning the generator is liable for the waste until its final, compliant disposal.[5] Therefore, selecting a reputable and certified disposal company is a critical step.
Key Criteria for Vendor Selection:
-
Licensing and Certification: Verify that the company holds all necessary federal, state, and local licenses for transporting and managing hazardous waste. This includes EPA and Department of Transportation (DOT) certifications.[2][5]
-
Experience and Specialization: Choose a provider with proven experience in handling laboratory chemical waste, often referred to as "lab packs."[2][6]
-
Regulatory Compliance Record: Investigate the company's compliance history. This information can often be obtained from state environmental agencies or the EPA.[5]
-
Services Offered: A turnkey service provider can assist with waste identification, packaging, labeling, transportation, and completing the necessary paperwork, such as the hazardous waste manifest.[6]
-
Customer References: Request and check references from other laboratories or research institutions with similar waste streams.[2][5]
By adhering to these rigorous procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the integrity of their scientific endeavors from start to finish.
References
Navigating the Safe Handling of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride, a compound often utilized as a key intermediate in the synthesis of pharmacologically active molecules. Our objective is to empower researchers with the knowledge to mitigate risks and implement best practices in the laboratory.
Understanding the Hazard Profile
This compound is classified with a clear set of hazards that necessitate stringent safety protocols. According to safety data sheets, this compound is a skin, eye, and respiratory irritant.[1][2] The hydrochloride salt form, while generally more stable and less volatile than the free amine, can still become airborne as a fine dust, posing an inhalation risk. The primary hazard statements associated with this chemical are:
These classifications underscore the importance of a multi-faceted personal protective equipment (PPE) strategy to prevent contact and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE ensemble is the first line of defense against accidental exposure. The following table summarizes the mandatory protective gear for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes or airborne particles entering the eyes, which can lead to serious irritation. |
| Skin & Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Necessary when handling the powder outside of a certified chemical fume hood or when airborne dust is likely to be generated. This mitigates the risk of respiratory tract irritation.[3] |
Procedural Workflow for Safe Handling and Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and step-by-step guide outline the essential procedures from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound is stored, put on a lab coat, chemical-resistant gloves, and safety glasses.
-
Work in a Ventilated Area: All handling of the solid compound must be conducted in a properly functioning chemical fume hood to control airborne particles.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the weighed compound into the reaction vessel. If any material is spilled, it should be immediately cleaned up following the spill response procedures outlined below.
-
-
Post-Handling and Cleanup:
-
Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated gloves with bare hands.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product and Contaminated Solids: Dispose of the compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.[1]
-
Contaminated Solutions: Liquid waste containing this compound should be disposed of in a designated halogenated organic waste container.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[1] It is often required to contact a licensed professional waste disposal service.[4]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
